2,3,4-Trimethyl-1,3-thiazole
Description
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Structure
3D Structure
Properties
CAS No. |
29488-88-8 |
|---|---|
Molecular Formula |
C6H10NS+ |
Molecular Weight |
128.22 g/mol |
IUPAC Name |
2,3,4-trimethyl-1,3-thiazol-3-ium |
InChI |
InChI=1S/C6H10NS/c1-5-4-8-6(2)7(5)3/h4H,1-3H3/q+1 |
InChI Key |
UHOYCVRPRYFLFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=[N+]1C)C |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Profiling of 2,3,4-Trimethyl-1,3-thiazolium Salts: A Comprehensive Technical Guide
Executive Summary
In the landscape of heterocyclic physical organic chemistry, 2,3,4-trimethyl-1,3-thiazol-3-ium salts (commonly studied as the iodide salt, CAS: 5787-82-6) serve as indispensable model systems[1]. While structurally simple, this cationic scaffold provides critical insights into the behavior of the thiamine (Vitamin B1) coenzyme, the thermodynamics of ion-pairing in low-dielectric environments, and the formation of advanced supramolecular materials.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic property listing. Here, we will dissect the causality behind the molecule's unique physicochemical behavior—specifically its ionic association thermodynamics, kinetic acidity at the 2-methyl position, and its capacity for unconventional non-covalent interactions (CH···O and chalcogen bonding).
Structural & Thermodynamic Foundations
Molecular Topology and Electronic Distribution
The 2,3,4-trimethylthiazolium cation features a highly polarized aromatic ring. The presence of the electronegative sulfur atom (S1) and the formally charged quaternary nitrogen (N3) creates an electron-deficient π-system. The methyl substitutions at C2, N3, and C4 sterically protect the core while leaving the C5 position unsubstituted, which has profound implications for its hydrogen-bonding profile.
Thermodynamics of Ionic Association
A fundamental application of 2,3,4-trimethylthiazolium iodide is its use as a surrogate to study the interaction between the thiazolium ring of thiamine and negatively charged species (e.g., carboxylates) in enzymatic pockets[2].
The association constant (
-
The Causality: In aqueous media, the high dielectric constant (
) effectively shields electrostatic interactions through competitive solvation. However, as the dielectric constant drops (mimicking the hydrophobic interior of an enzyme like pyruvate decarboxylase), solvent shielding diminishes. The ion pair becomes subject to profound electrostatic stabilization, manifesting as a linear relationship in a vs. plot[2]. This confirms that thiamine-enzyme interactions are heavily stabilized by the localized hydrophobic environment of the active site[2].
Kinetic Reactivity: Base-Catalyzed H-D Exchange
Unlike C2-unsubstituted thiazolium salts that readily deprotonate to form N-heterocyclic carbenes (Breslow intermediates), the 2,3,4-trimethyl derivative possesses a methyl group at the C2 position.
Kinetic studies utilizing amine bases (e.g.,
-
The Causality: The C2-methyl protons are rendered highly acidic by the strong inductive and resonance-withdrawing effects of the adjacent
and atoms. The reaction is subject to general base catalysis, where the rate-determining step is the abstraction of a proton to form a transient, neutral anhydrobase (a reactive methylene/enamine intermediate)[3]. This intermediate is highly nucleophilic and serves as a mechanistic model for the reactivity of acetyl-thiamine derivatives.
Caption: Mechanistic pathway of general base-catalyzed H-D exchange at the 2-methyl group.
Advanced Non-Covalent Interactions
Unconventional CH···O Hydrogen Bonding
Because the C2, N3, and C4 positions are methylated, the only ring proton resides at C5. This C5-H bond is highly polarized, allowing it to act as an unconventional hydrogen bond donor.
In engineered protein cavity studies (specifically the W191G mutant of cytochrome c peroxidase), the N-methylated 2,3,4-trimethylthiazolium cation binds with a dissociation constant (
Chalcogen Bonding and Supramolecular Materials
The sulfur atom in the thiazolium ring exhibits a region of positive electrostatic potential (a
In materials science, this property is exploited to create highly conductive molecular crystals. When 2,3,4-trimethylthiazolium is paired with the
Caption: Non-covalent interaction profile driving supramolecular and biological assembly.
Quantitative Data Summary
| Physicochemical Parameter | Value / Characteristic | Significance / Application |
| Molecular Weight | 255.12 g/mol (Iodide salt)[1] | Standard reference for stoichiometric calculations. |
| 3.4 (Water) | Models coenzyme-carboxylate electrostatic stabilization in enzymes. | |
| H-D Exchange Site | 2-Methyl group[3] | Demonstrates general base catalysis and anhydrobase formation. |
| Protein Binding ( | ~1 mM (in W191G cavity) | Validates the strength of unconventional C5-H···O hydrogen bonds. |
| Solid-State Assembly | Honeycomb Sheets[6] | Yields high electrical conductivity in |
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed with built-in validation steps.
Protocol 1: UV-Vis Determination of Ion-Pair Association Constants ( )
Purpose: To quantify the dielectric dependence of thiazolium-carboxylate interactions.
-
Solvent Preparation: Prepare a gradient of water/ethanol mixtures to achieve specific dielectric constants (
ranging from 24.3 to 78.5). Validate using a dielectric meter. -
Stock Solutions: Prepare a 10 mM stock of 2,3,4-trimethylthiazolium iodide and a 100 mM stock of sodium acetate (model carboxylate) in each solvent mixture.
-
Titration: In a quartz cuvette, maintain a constant concentration of the thiazolium salt (e.g., 50
M) and titrate with increasing volumes of sodium acetate. -
Data Acquisition: Record the UV-Vis spectra from 220 nm to 350 nm. Monitor the bathochromic shift and hyperchromic effect associated with ion-pair formation.
-
Validation & Analysis: Use the Benesi-Hildebrand equation to plot
vs. . A linear fit validates the 1:1 binding stoichiometry. Extract from the slope and intercept.
Protocol 2: NMR-Based Kinetics for Base-Catalyzed 2-Methyl H-D Exchange
Purpose: To determine the rate of anhydrobase formation via general base catalysis.
-
Sample Preparation: Dissolve 10 mg of 2,3,4-trimethylthiazolium iodide in 0.6 mL of
. Add 1 L of tetramethylsilane (TMS) as an internal chemical shift standard. -
Baseline Acquisition: Acquire a standard
-NMR spectrum. Identify the 2-methyl singlet (typically furthest downfield among the methyls due to N and S proximity), the N-methyl, and the 4-methyl singlets. -
Reaction Initiation: Inject a standardized concentration of an amine base (e.g., imidazole) directly into the NMR tube.
-
Kinetic Tracking: Immediately place the tube in the NMR probe pre-equilibrated to 25.0 °C. Acquire spectra at fixed intervals (e.g., every 2 minutes) for 2 hours.
-
Validation & Analysis: Integrate the decaying 2-methyl signal against the stable 4-methyl signal (internal control). Plot
vs. time to extract the pseudo-first-order rate constant ( ).
Conclusion
The 2,3,4-trimethyl-1,3-thiazolium cation is far more than a simple heterocyclic salt. Its highly sensitive ion-pairing thermodynamics, unique kinetic acidity at the 2-methyl position, and versatile non-covalent bonding capabilities (CH···O and chalcogen bonding) make it an essential tool. Whether mapping the hydrophobic active sites of thiamine-dependent enzymes or engineering the next generation of conductive supramolecular sheets, this scaffold provides a robust, predictable, and highly tunable platform for advanced chemical research.
References
-
Solvent effects on thiamine–enzyme model interactions. 2,3,4-Trimethylthiazolium iodide, a model for interaction with negative charges. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).[Link]
-
Carbon-Oxygen Hydrogen Bonding in Biological Structure and Function. Journal of Biological Chemistry (via PMC/NIH).[Link]
-
(PDF) Carbon-Oxygen Hydrogen Bonding in Biological Structure and Function. ResearchGate.[Link]
-
Amine Base-catalyzed H-D Exchange Reaction of 2,3,4-Trimethyl-thiazolium Iodide in Methanol-d4. Bulletin of the Chemical Society of Japan (via Researcher.life).[Link]
-
Artificial Protein Cavities as Specific Ligand-binding Templates: Characterization of an Engineered Heterocyclic Cation-binding Site. Journal of Molecular Biology (via The Goodin Lab).[Link]
-
Thiazolium Salts as Chalcogen Bond Donors. Crystal Growth & Design (ACS Publications).[Link]
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- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Carbon-Oxygen Hydrogen Bonding in Biological Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. pubs.acs.org [pubs.acs.org]
Thermodynamic Stability of 2,3,4-Trimethyl-1,3-Thiazole Derivatives: A Physicochemical and Computational Perspective
An In-Depth Technical Guide:
Abstract
The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its presence in a multitude of bioactive natural products and synthetic compounds, including Vitamin B1.[1] Its thermodynamic stability is a critical parameter that dictates molecular integrity, reactivity, and ultimately, its suitability for pharmaceutical and industrial applications. This guide provides a comprehensive exploration of the factors governing the thermodynamic stability of 2,3,4-trimethyl-1,3-thiazole and its derivatives. We will dissect the foundational principles of aromaticity and electronic structure, analyze the influence of substituents, and detail the experimental and computational methodologies employed to quantify and predict stability. This document is designed to serve as a technical resource, blending theoretical underpinnings with practical, field-proven insights for professionals engaged in the design and development of novel thiazole-based entities.
Foundational Principles of Thiazole Stability
The inherent stability of the thiazole ring is not accidental; it is a direct consequence of its unique electronic architecture. Understanding this foundation is paramount to predicting how derivatives will behave.
Aromaticity: The Core of Thiazole's Stability
Thiazole is a five-membered heterocyclic aromatic compound.[2] Its stability is largely attributed to the delocalization of six π-electrons across the planar ring, fulfilling Hückel's rule for aromaticity (4n+2 π electrons, where n=1).[3][4] The sulfur atom contributes a lone pair of electrons to the π-system, enabling a continuous, cyclic array of p-orbitals.[5] This delocalization results in a significant resonance energy, which translates to enhanced thermodynamic stability compared to hypothetical non-aromatic analogues.
The resonance hybrids illustrate the distribution of electron density and formal charges within the ring.
Caption: Key resonance contributors of the 1,3-thiazole ring.
Electronic Landscape and Reactivity
The electronic nature of the thiazole ring is a delicate balance between the electronegative nitrogen atom and the larger, more polarizable sulfur atom.
-
Nitrogen (Position 3): Acts as an electron sink (-T effect), withdrawing electron density from the ring and deactivating it towards electrophilic attack, similar to pyridine.[6] It is also the primary site of basicity, readily undergoing protonation or alkylation to form thiazolium cations.[7][8]
-
Sulfur (Position 1): Functions as an electron donor, partially compensating for the electron-withdrawing effect of the nitrogen.[7]
-
Carbon Atoms: This interplay results in a distinct electronic distribution:
-
C2: The most electron-deficient (kationoid) position, making it susceptible to nucleophilic attack, especially if it bears a good leaving group, and deprotonation by strong bases.[7][8]
-
C4: Relatively neutral.
-
C5: The most electron-rich position, making it the preferred site for electrophilic substitution reactions.[7]
-
This inherent electronic polarization dictates the kinetic and thermodynamic outcomes of reactions involving the thiazole nucleus.
Modulating Stability in 2,3,4-Trimethyl-1,3-Thiazole Derivatives
The core 2,3,4-trimethyl-1,3-thiazole structure already possesses modifications to the parent ring that influence its stability. The presence of a methyl group at the N3 position means it exists as a thiazolium cation, which significantly alters its properties. For other derivatives, substituents at various positions further tune the molecule's thermodynamic profile.
Substituent Effects: An Electronic Tug-of-War
The nature and position of substituents are the primary tools for modulating the stability of the thiazole ring.
-
Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃), methoxy (-OCH₃), and amino (-NH₂) groups increase the electron density of the ring. This generally enhances thermodynamic stability by stabilizing the aromatic system. An increase in electron density also enhances the basicity and nucleophilicity of the molecule.[1]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), and carbonyls decrease the ring's electron density. While this can make the ring more susceptible to nucleophilic attack, it can also impact overall thermodynamic stability, the specifics of which often require detailed computational or experimental analysis.
-
Steric Effects: Bulky substituents can introduce ring strain or hinder planarity, potentially disrupting the optimal overlap of p-orbitals required for aromaticity. This disruption can lead to a decrease in thermodynamic stability.
The Impact of N-Alkylation: Thiazolium Cations
The 2,3,4-trimethyl-1,3-thiazole is an N-alkylated thiazole, forming a thiazolium salt. This quaternization of the nitrogen atom has profound effects:
-
Enhanced Aromaticity: The positive charge on the nitrogen further polarizes the ring, but the aromatic system remains intact. The resulting thiazolium cation is resonance-stabilized, with the positive charge delocalized, including onto the sulfur atom.[7]
-
Increased Acidity of C2-H: The positive charge significantly increases the acidity of the proton at the C2 position, facilitating its removal to form a carbene or ylide, a key step in reactions like the Benzoin condensation and Stetter reaction where thiazolium salts act as catalysts.[9]
Inter- and Intramolecular Forces
In the condensed phase (liquid or solid), non-covalent interactions play a crucial role. For derivatives containing functional groups capable of hydrogen bonding (e.g., -OH, -NH₂), these interactions can create a highly stable crystal lattice or solvated structure.[10] These forces contribute significantly to the overall thermodynamic profile, influencing properties like melting point and solubility.
Quantifying Stability: Experimental and Computational Protocols
Assessing thermodynamic stability is not merely a theoretical exercise. It requires rigorous quantitative analysis through both experimental and computational methods.
Experimental Determination via Thermal Analysis
Thermal analysis techniques provide direct measurements of how a compound behaves under thermal stress. The combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is particularly powerful.[11][12][13]
Table 1: Representative Data from Thermal and Computational Analyses
| Derivative | Substituent at C5 | Tonset (°C) [TGA] | Melting Point (°C) [DSC] | ΔHfusion (J/g) | HOMO-LUMO Gap (eV) [DFT] |
| A | -H | 215 | 188 | 125 | 4.73 |
| B | -Cl | 225 | 205 | 140 | 4.46 |
| C | -OCH₃ | 210 | 182 | 118 | 4.81 |
Note: Data are hypothetical and for illustrative purposes. Tonset refers to the onset temperature of decomposition. A higher Tonset and melting point generally indicate greater thermal stability.[11][13] A larger HOMO-LUMO gap suggests higher kinetic stability.[14]
Protocol 1: Standard Operating Procedure for TGA-DSC Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of the purified thiazole derivative into an aluminum or ceramic crucible.
-
Instrument Setup: Place the sample crucible and an empty reference crucible into the TGA-DSC analyzer.
-
Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen or Helium) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.[12]
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition point (e.g., 600 °C).
-
-
Data Acquisition: Continuously record the sample weight (TGA), the rate of weight change (DTG), and the differential heat flow (DSC) as a function of temperature.
-
Analysis:
-
From the TGA curve, determine the onset temperature of decomposition (Tonset), indicating the upper limit of thermal stability.
-
From the DSC curve, identify endothermic peaks corresponding to melting points and calculate the enthalpy of fusion (ΔHfusion).
-
Caption: Workflow for experimental thermal analysis.
Computational Chemistry: In Silico Prediction
Computational methods, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure and energetic properties that underpin thermodynamic stability.[15][16] These methods allow for the systematic evaluation of a large number of derivatives, guiding synthetic efforts.
Protocol 2: General Workflow for DFT Calculations
-
Structure Modeling: Build the 3D structure of the 2,3,4-trimethyl-1,3-thiazole derivative using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. A common level of theory for this is B3LYP with a basis set like 6-31+G(d).[15]
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data (enthalpy, Gibbs free energy, entropy).[17]
-
Electronic Property Analysis:
-
Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference (HOMO-LUMO gap) is a key indicator of kinetic stability and chemical reactivity.[14]
-
Perform Natural Bond Orbital (NBO) analysis to investigate hyperconjugative interactions and charge distribution, which contribute to molecular stability.[15]
-
-
Data Interpretation: Compare the calculated thermodynamic parameters (e.g., Gibbs free energy of formation) and HOMO-LUMO gaps across a series of derivatives to rank their relative stabilities.
Caption: Workflow for computational stability analysis.
Stability in Action: Synthesis and Reactivity
The thermodynamic stability of a molecule is directly reflected in its chemical behavior.
-
Synthesis: The well-known Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides, is a robust method for creating the thiazole ring, attesting to the favorable thermodynamics of the product.[8][18] The reaction conditions required can offer clues about the stability of the target molecule.
-
Reactivity: The thiazole ring's aromaticity means it is generally resistant to reactions that would disrupt this system. For instance, it is stable towards many reducing agents that would typically reduce isolated double bonds.[7] Reactions tend to favor substitution over addition, preserving the stable aromatic core. Electrophilic substitutions preferentially occur at the electron-rich C5 position, while nucleophiles target the electron-poor C2 position, all in accordance with the stability of the intermediate states.[6][7]
Conclusion and Strategic Outlook
The thermodynamic stability of 2,3,4-trimethyl-1,3-thiazole derivatives is a multifaceted property governed by a synergy of aromaticity, electronic effects from substituents, and intermolecular forces. A thorough understanding of these factors is indispensable for the rational design of new molecules in drug discovery and materials science. By integrating high-throughput computational screening (DFT) with targeted experimental validation (TGA-DSC), researchers can efficiently predict and confirm the stability of novel derivatives. This dual approach not only accelerates the development pipeline but also ensures that candidate molecules possess the requisite robustness for their intended applications, minimizing late-stage failures and maximizing the potential for innovation.
References
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- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. archives.ijper.org [archives.ijper.org]
- 10. Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
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- 19. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 25. 1,3,4-Thiadiazoles of pharmacological interest: Recent trends in their synthesis via tandem 1,3-dipolar cycloaddition: Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 28. Structure and protonation study of the imidazo[2,1-b]-1,3,4-thiadiazole system: 1H nuclear magnetic resonance, crystal and molecular structure of 5,6-dimethylimidazo[2,1-b]-1,3,4-thiadiazole and its hydrobromide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Monograph: The Physicochemical Identity and Catalytic Utility of 2,3,4-Trimethylthiazolium Halides
Executive Summary
The 2,3,4-trimethylthiazolium cation represents a fundamental scaffold in N-Heterocyclic Carbene (NHC) organocatalysis. Unlike its 3,4,5-isomer, the 2,3,4-substitution pattern places a methyl group at the C2 position—a critical structural feature that modulates the acidity of the ring protons and influences the stability of the resulting ylide species.
This guide provides the definitive chemical identity, synthesis protocols, and mechanistic applications of 2,3,4-trimethylthiazolium iodide and chloride. It addresses the common confusion between thiazole isomers and offers self-validating protocols for their preparation and use in the Stetter reaction and benzoin condensation.
Part 1: Chemical Identity & CAS Registry Verification
Precise identification is critical due to the prevalence of structural isomers (e.g., 3,4,5-trimethylthiazolium). The 2,3,4-isomer is defined by a methyl group at the C2 position, a methyl group at the C4 position, and N-methylation at position 3.
Table 1: Physicochemical Identity
| Compound Name | Anion | CAS Registry Number | Molecular Weight | Formula |
| 2,3,4-Trimethylthiazolium iodide | Iodide ( | 5787-82-6 | 255.12 g/mol | |
| 2,3,4-Trimethylthiazolium chloride | Chloride ( | Not Listed¹ | 163.67 g/mol | |
| 2,3,4-Trimethylthiazolium (Cation) | N/A | 29488-88-8 | 128.22 g/mol |
¹Technical Note on the Chloride Salt: The chloride salt does not have a widely established specific CAS number in public chemical registries. It is typically generated in situ or via ion exchange from the iodide to improve solubility in aqueous or polar media. Researchers should reference the cation CAS (29488-88-8) when documenting the chloride species.
Structural Differentiation
-
2,3,4-Trimethylthiazolium: Derived from 2,4-dimethylthiazole . The C2 position is blocked by a methyl group? Correction: No. In the 2,3,4-trimethyl cation, the numbering implies substituents at 2, 3 (N), and 4. However, for NHC catalysis, the C2 position must be unsubstituted to form the carbene.
-
Critical Analysis: If the compound is 2,3,4-trimethylthiazolium , it has a methyl at C2.[1] This blocks the formation of the classic Breslow intermediate at C2.
-
Re-evaluation for Catalysis: Most NHC precatalysts are 3,4-dimethylthiazolium (unsubstituted at C2) or 3-benzyl-4-methylthiazolium .
-
Application of 2,3,4-Isomer: If C2 is methylated, this compound cannot act as a traditional NHC precatalyst via C2-deprotonation. It is often used as a model compound to study H-D exchange at side-chain methyls or ring stability, or as an ionic liquid component.
-
Catalytic Niche: For Stetter/Benzoin, the active proton is at C2. If C2 is methylated, the catalyst is inactive for these specific pathways unless the mechanism involves a non-classical ylide formation at C5 or side-chain deprotonation. This distinction is vital for researchers.
-
Part 2: Synthesis & Purification Protocols[2]
The synthesis of 2,3,4-trimethylthiazolium iodide is a standard quaternization reaction. The chloride is best accessed via ion exchange to avoid handling gaseous methyl chloride.
Protocol A: Synthesis of 2,3,4-Trimethylthiazolium Iodide
Reaction: Nucleophilic substitution (
Materials:
-
2,4-Dimethylthiazole (CAS 541-58-2): 1.0 equiv.
-
Iodomethane (Methyl Iodide) (CAS 74-88-4): 1.2 equiv. Caution: Neurotoxin/Alkylating agent.
-
Solvent: Acetonitrile (anhydrous) or Ethanol (absolute).
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and magnetic stir bar under nitrogen atmosphere.
-
Addition: Dissolve 2,4-dimethylthiazole in acetonitrile (2 mL/mmol). Add Iodomethane dropwise at 0°C.
-
Reaction: Allow to warm to room temperature. Heat to mild reflux (40-50°C) for 12–24 hours. The solution will darken, and a precipitate may begin to form.
-
Isolation: Cool the mixture to 0°C. Add diethyl ether to precipitate the salt fully.
-
Filtration: Collect the solid by vacuum filtration. Wash with cold ether to remove unreacted starting materials.
-
Purification (Self-Validating Step): Recrystallize from hot ethanol/ethanol-ether.
-
Success Criterion: Product should be off-white to pale yellow crystals. Dark brown/black indicates iodine contamination or decomposition.
-
Protocol B: Conversion to Chloride (Ion Exchange)
Rationale: The chloride salt is often preferred for biological studies or aqueous catalysis due to higher water solubility and lack of iodide interference in redox systems.
Workflow:
-
Resin Prep: Pack a column with Amberlite IRA-400 (Cl form) or Dowex 1x8 (Cl form).
-
Elution: Dissolve the iodide salt in minimum water/methanol (10:1). Pass through the column slowly (1 drop/sec).
-
Isolation: Lyophilize the aqueous eluent to obtain the hygroscopic chloride salt.
Visualization: Synthesis Pathway[3][4]
Caption: Synthetic route from commercial precursors to iodide and chloride salts via quaternization and ion exchange.
Part 3: Mechanistic Utility in Catalysis
While 3,4-dimethylthiazolium (with a C2-H) is the standard precatalyst for the Stetter reaction, the 2,3,4-trimethyl derivative (with a C2-Me) serves a different role.
The Blocking Effect
Because the C2 position is methylated, this compound cannot form the classic Breslow intermediate via C2 deprotonation.
-
Usage 1: Negative Control. It is frequently used to prove that a reaction mechanism proceeds via C2-carbene formation. If the reaction fails with the 2,3,4-isomer but works with the 3,4-isomer, the C2-carbene mechanism is validated.
-
Usage 2: H/D Exchange Studies. It is used to study the acidity of the side-chain methyl protons (C2-Me), which are weakly acidic but much less so than the C2-H.
Visualization: The "Blocked" Pathway
Caption: Mechanistic comparison showing why the 2,3,4-isomer acts as a negative control in NHC catalysis.
Part 4: Analytical Characterization
To ensure the integrity of the synthesized salt, Nuclear Magnetic Resonance (NMR) is the gold standard.
1H NMR Expectations (DMSO-d6)
-
C2-Me (Critical): Look for a singlet around 2.8 - 3.1 ppm . This confirms the presence of the methyl group at the critical position.
-
N-Me: A singlet typically downfield around 4.0 - 4.2 ppm due to the positive charge on Nitrogen.
-
C4-Me: A singlet around 2.4 - 2.5 ppm .
-
Ring Proton (C5-H): A singlet or fine doublet in the aromatic region, typically 7.5 - 8.0 ppm .
Self-Validation Check:
If you observe a signal >9.0 ppm that disappears with
References
-
ChemicalBook. (2026). 2,3,4-Trimethylthiazolium iodide Product Page. Link
-
PubChem. (2025).[2][3] Thiazolium, 2,3,4-trimethyl- (Cation) Summary. National Library of Medicine. Link
- Stetter, H. (1976). Catalyzed Addition of Aldehydes to Activated Double Bonds - A New Synthetic Approach. Angewandte Chemie International Edition.
- Breslow, R. (1958). On the Mechanism of Thiamine Action. IV. Evidence from Studies on Model Systems. Journal of the American Chemical Society. (Mechanism of thiazolium salts).
-
Sigma-Aldrich. (2026). 2,4-Dimethylthiazole Product Specification. Link
Sources
Solvation Thermodynamics and Application Profile of 2,3,4-Trimethyl-1,3-thiazolium in Polar Aprotic Media
Executive Summary
The compound 2,3,4-trimethyl-1,3-thiazole —more accurately classified in its stable, quaternized form as 2,3,4-trimethyl-1,3-thiazol-3-ium (typically paired with a halide counterion like iodide)—is a highly versatile cationic species. It serves as a critical structural probe in biochemical assays and a potent precursor for N-heterocyclic carbene (NHC) organocatalysis. Because of its permanent positive charge, its solubility profile defies standard neutral organic solvation rules. This technical guide provides an in-depth analysis of the solvation thermodynamics, experimental handling, and causality behind the dissolution of 2,3,4-trimethylthiazolium salts in polar aprotic solvents.
Chemical Architecture & Solvation Thermodynamics
To understand the solubility of this compound, one must first address its molecular architecture. The methylation of the nitrogen at the 3-position of the 1,3-thiazole ring yields a formal positive charge, creating a stable thiazolium cation . Consequently, the solid state is governed by high lattice energies dictated by the Coulombic attraction between the thiazolium cation and its counterion.
The Causality of Polar Aprotic Solvent Selection
Why do polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) excel at dissolving this salt, while non-polar solvents fail?
The dissolution of an ionic lattice requires the solvation energy to exceed the lattice energy. Polar aprotic solvents achieve this through two synergistic mechanisms:
-
High Dielectric Constant (
): Solvents like DMSO ( ) heavily screen the electrostatic attraction between the solvated cation and anion, preventing them from immediately re-associating into a crystal lattice. -
Strong Ion-Dipole Interactions: The highly polarized
bond in DMSO or the bond in DMF presents a concentrated region of negative charge that aggressively coordinates the positively charged thiazolium ring.
Crucially, because these solvents lack hydrogen-bond donors (unlike water or methanol), the halide counterion remains relatively unsolvated or "naked." This is a deliberate and necessary experimental choice: a naked anion does not interfere with subsequent base-mediated deprotonation at the C2 position, which is the foundational step for generating active NHC catalysts .
Quantitative Solvent Matrix
The table below summarizes the physicochemical parameters of primary polar aprotic solvents and their corresponding efficacy in solvating 2,3,4-trimethylthiazolium salts.
| Solvent | Dielectric Constant ( | Dipole Moment ( | H-Bond Donor Capacity | Estimated Solubility (mg/mL) | Application Suitability |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 3.96 | None | >150 | Excellent for NHC generation & NMR structural studies. |
| N,N-Dimethylformamide (DMF) | 36.7 | 3.82 | None | >100 | Ideal for large-scale continuous flow organocatalysis. |
| Acetonitrile (MeCN) | 37.5 | 3.92 | None | 50 - 80 | Good for electrochemistry; moderate solubility limits high-concentration stock prep. |
Experimental Workflows: Dissolution and NHC Activation
As a Senior Application Scientist, it is critical to deploy protocols that are not only effective but self-validating. The following workflow details the preparation of a thiazolium stock solution and its subsequent activation into an NHC, utilizing anti-solvent precipitation as a quality control checkpoint.
Protocol: Anhydrous Dissolution and Carbene Generation
Step 1: Anhydrous Solvent Preparation
-
Action: Sparge DMSO or DMF with ultra-pure Argon for 15 minutes, followed by storage over activated 3Å molecular sieves for 24 hours prior to use.
-
Causality: Water is a polar protic solvent. Even trace amounts will strongly solvate the counterion and the added base via hydrogen bonding. This drastically reduces the thermodynamic basicity of the system, preventing the abstraction of the C2-proton and quenching the NHC generation.
Step 2: Controlled Dissolution
-
Action: Add 100 mg of 2,3,4-trimethylthiazolium iodide to a flame-dried Schlenk flask. Introduce 1.0 mL of anhydrous DMSO. Stir at 400 RPM at 25°C until the solution is optically clear (approx. 5 minutes).
-
Causality: The rapid dissolution at room temperature confirms the high ion-dipole affinity of DMSO. Heating is generally unnecessary and should be avoided to prevent premature degradation or oxidation of the thiazolium ring.
Step 3: Base-Mediated Deprotonation
-
Action: Introduce 1.1 equivalents of a non-nucleophilic base (e.g., DBU or NaH). A slight color change (often to a pale yellow/orange) indicates the formation of the free carbene.
Step 4: Self-Validating Quality Control (Anti-Solvent Precipitation)
-
Action: To verify the integrity of unreacted thiazolium salt, extract a 100
L aliquot of the dissolved (but unactivated) stock and inject it into 2.0 mL of cold diethyl ether. -
Causality: Diethyl ether has a very low dielectric constant (
). It cannot support the separated ion pairs. The immediate precipitation of a white/off-white solid confirms that the solute is indeed the intact ionic salt . If an oil forms instead of a solid, it indicates the presence of impurities or moisture in the primary solvent.
Mechanistic Insights in Drug Development
Beyond catalysis, the solubility of 2,3,4-trimethylthiazolium in polar aprotic solvents is vital for drug discovery. In structural biology, this compound is frequently used as a cationic ligand to probe unconventional
Because the C2-H bond of the thiazolium ring is highly polarized by the adjacent positively charged nitrogen and sulfur atoms, it acts as a remarkably strong proton donor. Researchers must prepare highly concentrated stock solutions of the ligand in DMSO before titrating it into aqueous protein buffers for X-ray crystallography or NMR soaking experiments. The high solubility in DMSO ensures that the final concentration of the organic co-solvent in the protein assay remains below 1% (v/v), preventing solvent-induced protein denaturation .
Process Visualization
Workflow of 2,3,4-trimethylthiazolium dissolution and activation to NHC in polar aprotic media.
References
-
Thiazolium, 2,3,4-trimethyl- | C6H10NS+ | CID 423312 . PubChem. Available at:[Link]
-
Regiodivergent Isosorbide Acylation by Oxidative N-Heterocyclic Carbene Catalysis in Batch and Continuous Flow . ACS Sustainable Chemistry & Engineering. Available at:[Link]
-
Carbon-Oxygen Hydrogen Bonding in Biological Structure and Function . Journal of Biological Chemistry (via PMC). Available at:[Link]
Technical Guide: pKa Values and Deprotonation Kinetics of Trimethylthiazolium Salts
This is an in-depth technical guide on the pKa values and acidity of the C2 position in trimethylthiazolium salts, specifically addressing the structural nuances between isomers and the definitive kinetic data.
Executive Summary
The acidity of the C2 position in thiazolium salts is a cornerstone of organocatalysis and thiamine (Vitamin B1) chemistry. For researchers and drug developers, understanding this value is critical for predicting the formation of N-heterocyclic carbenes (NHCs) or anhydrobases.[1]
Core Findings:
-
Structural Distinction: The user's specified compound, 2,3,4-trimethylthiazolium , possesses a methyl group at the C2 position. It lacks a C2 ring proton. The acidic protons are the
-protons of the C2-methyl group . -
Thiamine Model (Standard): The widely cited "C2 proton pKa" in literature refers to 3,4,5-trimethylthiazolium (or 3,4-dimethylthiazolium), which serves as a model for thiamine.[1]
-
Quantitative Value (C2-H): The pKa of the C2 ring proton in 3,4,5-trimethylthiazolium is 18.0 ± 0.3 in aqueous solution (Washabaugh & Jencks, 1988).[1]
-
Quantitative Value (C2-Methyl): The pKa of the C2-methyl protons in 2,3,4-trimethylthiazolium is estimated to be >20 in water, though kinetic exchange is observable with amine bases in methanol.
Structural Analysis & Nomenclature
Precise identification of the isomer is required to determine which proton is being discussed.
The Two Isomers
The numbering of the thiazole ring starts at Sulfur (1), proceeds to the C2 carbon, then Nitrogen (3).[1]
| Feature | 3,4,5-Trimethylthiazolium (Thiamine Model) | 2,3,4-Trimethylthiazolium |
| C2 Position | Proton (H) | Methyl Group (-CH₃) |
| Acidic Site | C2 Ring Proton | C2 Methyl Protons ( |
| Conjugate Base | Ylide / Carbene (Breslow Intermediate precursor) | Anhydrobase (Enamine) |
| Relevance | Benzoin condensation, Stetter reaction, Enzyme catalysis | Homoenolate equivalents, Dye synthesis |
Visualization of Acidic Sites
The following diagram illustrates the structural difference and the respective deprotonation pathways.
Caption: Comparison of deprotonation pathways. Left: Formation of the active carbene catalyst from the thiamine model. Right: Formation of the anhydrobase from the 2-methyl derivative.
Quantitative Data Analysis
pKa of the C2 Ring Proton (3,4,5-Trimethylthiazolium)
This is the critical value for researchers studying thiamine-dependent enzymes and NHC organocatalysis. The value is derived from kinetic H/D exchange rates, as the equilibrium concentration of the ylide in water is too low for direct potentiometric measurement.
Table 1: pKa Values of Thiazolium C2 Protons (Aqueous, 25°C)
| Compound | pKa (C2-H) | Method | Source |
| Thiamine (Vitamin B1) | 18.0 | H/D Exchange (NMR) | Washabaugh & Jencks [1] |
| 3,4-Dimethylthiazolium | 18.9 | H/D Exchange (NMR) | Washabaugh & Jencks [1] |
| 3,4,5-Trimethylthiazolium | ~18.5 | Kinetic Extrapolation | Washabaugh & Jencks [1] |
| N-Methylthiamine | 17.7 | H/D Exchange (NMR) | Washabaugh & Jencks [1] |
Mechanistic Insight: The C2 proton is acidic due to the inductive effect of the adjacent quaternary nitrogen and sulfur atoms, as well as the stabilization of the resulting carbanion (ylide) via singlet carbene resonance.
Acidity of the C2-Methyl Group (2,3,4-Trimethylthiazolium)
For the specific isomer 2,3,4-trimethylthiazolium , the acidity resides in the methyl group attached to C2.[2][3][4][5]
-
Kinetic Activity: H/D exchange of the 2-methyl protons is observed in deuterated methanol using amine bases (e.g., imidazole, aminopyridine) [2].[1][6]
-
Estimated pKa: While a precise aqueous pKa is rarely cited due to the instability of the anhydrobase in water, it is kinetically less acidic than the C2 ring proton. In DMSO, 2-methylazolium methyl protons typically exhibit pKa values in the range of 20–24 .
-
Reactivity: Deprotonation yields a neutral enamine species (2-methylene-3-methyl-2,3-dihydrothiazole), which is a potent nucleophile but distinct from the carbene intermediate.
Experimental Methodologies
To determine these high pKa values, direct titration is impossible in water (leveling effect).[1] The industry standard protocol relies on Kinetic H/D Exchange monitored by NMR.
Protocol: Determination of C2-H pKa via NMR
This protocol validates the pKa of ~18 for the thiazolium core.
Reagents:
-
Thiazolium salt (e.g., 3,4,5-trimethylthiazolium iodide).[1][7]
-
Deuterated buffer (D₂O, phosphate/carbonate buffers).[1]
-
Internal standard (e.g., t-butanol).[1]
Workflow:
-
Sample Preparation: Dissolve thiazolium salt (10-50 mM) in D₂O buffer at defined pD (pD = pH_meter + 0.4).
-
Incubation: Maintain temperature at 30°C.
-
Data Acquisition: Acquire ¹H NMR spectra at set intervals. Monitor the disappearance of the C2-H singlet (typically ~9-10 ppm).[1]
-
Kinetic Analysis: Plot ln(Intensity) vs. time to obtain the pseudo-first-order rate constant (
).[1] -
Calculation:
Note: is typically assumed to be diffusion controlled ( ) for carbon acids of this type.[1]
Caption: Kinetic workflow for determining pKa via H/D exchange rates.
Mechanistic Implications for Drug Development
Understanding the pKa of the C2 proton is vital for designing covalent inhibitors and catalytic cofactors .
-
Thiamine Pyrophosphate (TPP) Mimics:
-
The biological activity of TPP relies on the C2-H pKa being low enough to allow deprotonation by active-site glutamate/aspartate residues (often in a hydrophobic pocket that lowers the effective dielectric constant).
-
2,3,4-trimethylthiazolium cannot function as a TPP mimic in this manner because the C2 position is blocked.
-
-
Stability Profiling:
-
Drugs containing the thiazolium core (e.g., Alagebrium) must be assessed for C2-H exchange to predict racemization or degradation pathways in vivo.[1]
-
The high pKa (18) suggests that spontaneous deprotonation in blood (pH 7.[1]4) is negligible (
ratio), but enzyme-catalyzed deprotonation is feasible.[1]
-
References
-
Washabaugh, M. W., & Jencks, W. P. (1988). Thiazolium C(2)-proton exchange: structure-reactivity correlations and the pKa of thiamin C(2)-H revisited. Biochemistry, 27(14), 5044–5053.[1]
-
Kikuchi, K., et al. (1980). Mechanism of base catalyzed oxidation of 2-(1-hydroxyalkyl)thiazolium ions.[1] Chemical & Pharmaceutical Bulletin. (Referencing amine-catalyzed exchange in 2,3,4-trimethylthiazolium).
-
Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.[1]
-
[1]
-
-
Breslow, R. (1958).[1] On the Mechanism of Thiamine Action. IV. Evidence from Studies on Model Systems. Journal of the American Chemical Society, 80(14), 3719–3726.[1]
-
[1]
-
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An In-Depth Technical Guide to the Safety Data and Toxicology of Trimethylthiazolium Compounds
This guide provides a comprehensive technical overview of the methodologies and data interpretation essential for the safety and toxicological assessment of trimethylthiazolium compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of toxicological evaluation, from fundamental physicochemical characterization to the intricacies of long-term carcinogenicity and reproductive toxicity studies. By integrating established protocols with an understanding of structure-activity relationships, this guide serves as an essential resource for navigating the regulatory and scientific landscape of drug and chemical safety.
Introduction: The Thiazolium Ring and the Imperative of Safety Assessment
The thiazolium ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry and biotechnology.[1] The most prominent example is thiamine (Vitamin B1), a trimethylthiazolium derivative essential for carbohydrate metabolism.[1] Beyond its role as a vitamin, the thiazolium core is being explored for novel therapeutic agents and catalysts.[2][3] As new derivatives of the trimethylthiazolium nucleus are synthesized, a thorough understanding of their safety and toxicological profile is not merely a regulatory hurdle but a scientific necessity to ensure human and environmental safety.
This guide provides a structured approach to the toxicological evaluation of trimethylthiazolium compounds, emphasizing the causality behind experimental choices and the importance of self-validating protocols. We will explore the spectrum of toxicological endpoints, from acute effects to chronic and developmental toxicities, and detail the standardized methodologies required to generate robust and reliable safety data.
Physicochemical Properties and Their Toxicological Implications
The first step in any toxicological assessment is the characterization of the compound's physicochemical properties. These properties, including solubility, pKa, and lipophilicity (LogP), govern the compound's absorption, distribution, metabolism, and excretion (ADME), collectively known as toxicokinetics.
| Property | Importance in Toxicology |
| Aqueous Solubility | Influences absorption in the gastrointestinal tract and distribution in the body. Poor solubility can limit systemic exposure in toxicity studies. |
| pKa | Determines the ionization state of the molecule at physiological pH, affecting its ability to cross biological membranes. |
| Lipophilicity (LogP) | A measure of a compound's ability to partition between an oily and an aqueous phase. Higher lipophilicity can lead to increased absorption and distribution into tissues, but also potential for bioaccumulation. |
Expert Insight: A thorough understanding of these basic properties is critical for designing relevant toxicity studies. For instance, the choice of vehicle for in vivo studies is directly dictated by the compound's solubility.[4] Furthermore, significant differences in lipophilicity between a parent compound and its metabolites can drastically alter their toxicological profiles.
Toxicokinetics: The Journey of a Compound in the Body
Toxicokinetics describes what the body does to a chemical. Understanding the ADME profile of a trimethylthiazolium compound is fundamental to interpreting toxicity data and extrapolating findings from preclinical species to humans.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: The process by which a compound enters the bloodstream. For orally administered compounds, this primarily occurs in the gastrointestinal tract.
-
Distribution: The reversible transfer of a compound from the blood to various tissues in the body.
-
Metabolism: The chemical transformation of a compound by the body, primarily in the liver, into metabolites that can be more easily excreted. This can lead to detoxification or, in some cases, bioactivation to more toxic species.
-
Excretion: The removal of the compound and its metabolites from the body, typically via urine or feces.
The metabolic fate of a compound is of particular importance. Phase I reactions (e.g., oxidation, reduction, hydrolysis) often introduce or expose functional groups, while Phase II reactions (e.g., glucuronidation, sulfation) conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.[5][6][7]
Analytical Methodologies for Toxicokinetic Studies
Robust analytical methods are essential for accurately quantifying the parent compound and its metabolites in biological matrices such as plasma, urine, and tissues.[8] High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is the gold standard for its sensitivity and specificity.[8]
Experimental Protocol: Generic LC-MS/MS Method for Quantification in Plasma
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard.
-
Precipitate proteins by adding 300 µL of a cold organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
-
-
LC Separation:
-
Inject the reconstituted sample onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
MS/MS Detection:
-
Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Optimize the precursor and product ion transitions for the analyte and internal standard.
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentration of the analyte in the plasma samples by interpolating from the calibration curve.
-
Acute Systemic Toxicity
Acute toxicity studies are designed to assess the adverse effects that occur shortly after a single dose or multiple doses of a substance administered within 24 hours. The median lethal dose (LD50) is a common endpoint, representing the statistically estimated dose that would be fatal to 50% of the test animals.
OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method [9]
This method uses a stepwise procedure with a small number of animals per step to classify a substance into a toxicity category.
Experimental Protocol: Acute Toxic Class Method (Oral)
-
Animal Selection: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats).[9]
-
Dosing: Administer the test substance by oral gavage at one of the defined starting dose levels (e.g., 5, 50, 300, 2000 mg/kg).[9]
-
Observation: Observe animals for mortality and clinical signs of toxicity for up to 14 days.[9]
-
Stepwise Procedure:
-
If no mortality is observed, the next dose level is administered to a new group of animals.
-
If mortality is observed, the procedure is stopped, and the toxicity class is determined.
-
Local Toxicity: Skin and Eye Irritation
Some trimethylthiazolium compounds may cause local irritation upon contact with the skin or eyes. Safety data for 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride , for example, indicates that it is a skin and eye irritant.[10][11][12][13]
OECD Test Guideline 404: Acute Dermal Irritation/Corrosion This test evaluates the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.
OECD Test Guideline 405: Acute Eye Irritation/Corrosion This test assesses the potential of a substance to produce irritation or corrosion in the eye.
Genotoxicity: Assessing the Potential for DNA Damage
Genotoxicity assays are designed to detect direct or indirect DNA damage, which can lead to mutations and potentially cancer. A standard battery of tests is typically required to assess different genotoxic endpoints.[14]
Gene Mutation: The Bacterial Reverse Mutation (Ames) Test
OECD Test Guideline 471: Bacterial Reverse Mutation Test [12][14][15][16]
The Ames test is a widely used in vitro assay to detect point mutations (base-pair substitutions and frameshifts) in specific strains of Salmonella typhimurium and Escherichia coli.[17][18][19][20][21]
Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Strains: Use a set of histidine-requiring (his- ) Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring (trp- ) Escherichia coli strain (e.g., WP2 uvrA).
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic.[16]
-
Exposure: Mix the bacterial tester strain, the test substance at various concentrations, and the S9 mix (if applicable) with molten top agar.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[15]
-
Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.[21]
Chromosomal Aberrations
OECD Test Guideline 473: In Vitro Mammalian Chromosomal Aberration Test [15][22][23][24][25][26][27][28][29]
This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.[15][24][25][30]
Experimental Protocol: In Vitro Chromosomal Aberration Assay
-
Cell Culture: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells) or primary cell cultures (e.g., human peripheral blood lymphocytes).[30]
-
Exposure: Treat the cells with the test substance at various concentrations, with and without metabolic activation (S9).[30]
-
Metaphase Arrest: After a suitable incubation period, add a metaphase-arresting agent (e.g., colcemid) to accumulate cells in metaphase.[15]
-
Harvesting and Staining: Harvest the cells, prepare chromosome spreads on microscope slides, and stain them.
-
Microscopic Analysis: Analyze at least 200 metaphase cells per concentration for structural chromosomal aberrations (e.g., breaks, gaps, exchanges).[26]
OECD Test Guideline 474: Mammalian Erythrocyte Micronucleus Test [3][25][30][31]
This in vivo assay detects damage to chromosomes or the mitotic apparatus by observing micronuclei in developing erythrocytes in the bone marrow or peripheral blood of rodents.[4][14][32][33] An increase in the frequency of micronucleated polychromatic erythrocytes (immature red blood cells) in treated animals indicates genotoxicity.[32]
Carcinogenicity
Carcinogenicity studies are long-term in vivo assays designed to assess the tumor-inducing potential of a substance.[34]
OECD Test Guideline 451: Carcinogenicity Studies [13][33][34][35]
These studies typically involve exposing rodents to the test substance for a major portion of their lifespan (e.g., 2 years for rats).[34] The incidence and type of tumors in the treated groups are compared to a control group. The carcinogenicity of troglitazone, a compound with a related thiazolidinedione structure, was assessed in 104-week studies in mice and rats.[34]
Reproductive and Developmental Toxicity
These studies evaluate the potential adverse effects of a substance on sexual function and fertility in adult males and females, as well as developmental toxicity in the offspring.[23][31]
OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test [32][36][37][38][39]
This is a screening study that provides initial information on potential reproductive and developmental effects. It includes endpoints such as gonadal function, mating behavior, conception, and early postnatal development.[32]
OECD Test Guideline 414: Prenatal Developmental Toxicity Study [1][10][11][21][40]
This study, often referred to as a teratogenicity study, assesses the potential of a substance to cause adverse effects on the developing embryo or fetus when administered to pregnant animals.[10] While thiamine itself is essential during pregnancy, some of its derivatives or other trimethylthiazolium compounds could potentially pose a risk.[41] For instance, thiamine deficiency is known to increase the risk of fetal loss and neurological disorders.[41]
Structure-Activity Relationships (SAR) and In Silico Toxicology
Structure-activity relationship (SAR) analysis can provide insights into how the chemical structure of a trimethylthiazolium compound might influence its toxicity.[22][36] For example, the nature and position of substituents on the thiazolium ring can affect its metabolic stability and interaction with biological targets.[22] In silico (computer-based) models can also be used to predict potential toxicities, such as genotoxicity and carcinogenicity, based on the chemical structure.[31]
Conclusion and Future Directions
The toxicological evaluation of trimethylthiazolium compounds is a multi-faceted process that requires a systematic and scientifically rigorous approach. While thiamine provides a benchmark for a safe trimethylthiazolium compound, the diverse and expanding library of synthetic derivatives necessitates individual and thorough safety assessments. The OECD guidelines provide a robust framework for conducting these evaluations, from acute toxicity to long-term carcinogenicity and reproductive toxicity.
As our understanding of toxicology and molecular biology advances, so too will the methods for assessing chemical safety. The integration of in vitro, in vivo, and in silico approaches will continue to refine our ability to predict and mitigate potential risks associated with novel trimethylthiazolium compounds, ensuring their safe development and application in medicine and technology.
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3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride | C13H16ClNOS | CID 2833352. PubChem. [Link]
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Rodent carcinogenicity with the thiazolidinedione antidiabetic agent troglitazone. PubMed. [Link]
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Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). PMC. [Link]
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Micronucleus test. Wikipedia. [Link]
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Chromosome Aberration Test. Charles River Laboratories. [Link]
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Synthesis and Cytotoxicity Evaluation of Some Novel Thiazoles, Thiadiazoles, and Pyrido[2,3-d][10][11][34]triazolo[4,3-a]pyrimidin-5(1H)-ones Incorporating Triazole Moiety. MDPI. [Link]
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Structure toxicity relationships--how useful are they in predicting toxicities of new drugs?. PubMed. [Link]
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Thiazolium Salts as Chalcogen Bond Donors. Crystal Growth & Design. [Link]
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Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry. [Link]
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Cytotoxic effect of thiazole derivatives and their structure–activity... ResearchGate. [Link]
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Synthesis and cytotoxicity of novel (thiazol-2-yl)hydrazine derivatives as promising anti-Candida agents. PubMed. [Link]
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Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. PMC. [Link]
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The micronucleus test—most widely used in vivo genotoxicity test—. PMC. [Link]
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Development of a Novel Micronucleus Assay in the Human 3-D Skin Model, EpiDerm. IIVS.org. [Link]
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Qualitative and Quantitative Tier 3 Assessment. Santos. [Link]
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Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. [Link]
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Development of structural alerts for the in vivo micronucleus assay in rodents. JRC Publications Repository. [Link]
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Chromosome aberration assays in genetic toxicology testing in vitro. PubMed. [Link]
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Statistical Evaluation of In Vivo Micronucleus Assays in Toxicology. psai.ph. [Link]
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Thiazolium and imidazolium cations from ionic liquids as pre-catalysts in benzoin condensation–a mini review. ResearchGate. [Link]
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Chromosome Aberration Test. Eurofins Medical Device Testing. [Link]
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Microbial Mutagenicity Assay: Ames Test. PMC. [Link]
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Redbook 2000: IV.C.1.b. In vitro Mammalian Chromosomal Aberration Test. FDA. [Link]
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In Vitro Mammalian Chromosomal Aberration Assay with Methyl Tert-butyl Ether and Furfuryl Alcohol in Chinese Hamster Lung. Journal of Environmental Analysis, Health and Toxicology. [Link]
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Mutagenicity of five food additives in Ames/Salmonella/microsome test. ResearchGate. [Link]
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Thiazolium and Benzothiazolium Ionic Liquids, Ionic Liquids – Classes and Properties. ResearchGate. [Link]
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Synthesis and Cytotoxicity Evaluation of Some Novel Thiazoles, Thiadiazoles, and Pyrido[2,3-d][10][11][34]triazolo[4,3-a]pyrimidin-5(1H)-ones Incorporating Triazole Moiety. ResearchGate. [Link]
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Using a tritiated compound to elucidate its preclinical metabolic and excretory pathways in vivo: exploring tritium exchange risk. PubMed. [Link]
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Studies on mutagenicity of new chemical compounds using bacterial Ames test. Biblioteka Nauki. [Link]
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Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. PMC. [Link]
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OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method. ResearchGate. [Link]
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Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. ResearchGate. [Link]
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Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. PMC. [Link]
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Recent advances in the synthesis and utility of thiazoline and its derivatives. PMC. [Link]
- Mass spectrometry method for measuring thiamine in body fluid.
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Reproductive toxicity – developmental studies (teratogenicity) (two species). Pesticide Registration Toolkit. [Link]
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The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. PMC. [Link]
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Metabolism and Pharmacokinetics of EAPB0203 and EAPB0503, Two Imidazoquinoxaline Compounds Previously Shown to Have Antitumoral Activity on Melanoma and T-Lymphomas. Resolve a DOI Name. [Link]
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Metabolic Disposition and Elimination of Tritum-Labeled Sulfamethoxazole in Pigs, Chickens and Rats. MDPI. [Link]
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HYPEREMESIS GRAVIDARUM (HG) AND THIAMIN. HER Foundation. [Link]
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- 34. Rodent carcinogenicity with the thiazolidinedione antidiabetic agent troglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note: Synthesis of 2,3,4-Trimethylthiazolium Iodide
Introduction & Scope
Target Molecule: 2,3,4-Trimethylthiazolium Iodide CAS Registry Number: 62993-85-5 (Isomer specific) / General Thiazolium Class Primary Application: Precursor for N-Heterocyclic Carbenes (NHCs), widely utilized as organocatalysts in the Stetter reaction and benzoin condensation.[1]
This protocol details the quaternization of 2,4-dimethylthiazole using methyl iodide (iodomethane) . Unlike generic textbook descriptions, this guide focuses on high-purity synthesis required for catalytic applications, where trace impurities can poison the subsequent carbene generation.[1] The method utilizes a precipitation-driven equilibrium shift in polar aprotic solvent (acetonitrile), ensuring high yield and simplified purification.
Safety Assessment (Critical)
| Hazard Agent | Class | Risk Description | Mitigation Strategy |
| Methyl Iodide (MeI) | High | Potent alkylating agent; suspected carcinogen; neurotoxin; highly volatile (bp 42°C).[1] | Use only in a functioning fume hood.[1] Wear double nitrile gloves.[1] Use a sealed pressure tube or very efficient condenser (dry ice/acetone) if refluxing. |
| 2,4-Dimethylthiazole | Moderate | Irritant; strong, disagreeable odor.[1] | Handle in fume hood.[1] Treat liquid waste with bleach before disposal to neutralize odor.[1] |
| Acetonitrile | Moderate | Flammable; toxic by inhalation/skin absorption.[1] | Standard solvent handling protocols.[1] |
Reaction Mechanism
The synthesis proceeds via an
Caption: Nucleophilic attack of thiazole nitrogen on methyl iodide leading to salt formation.
Experimental Protocol
Materials & Stoichiometry[1]
| Reagent | MW ( g/mol ) | Equiv.[2] | Amount (Example) | Role |
| 2,4-Dimethylthiazole | 113.18 | 1.0 | 5.00 g (44.2 mmol) | Substrate |
| Methyl Iodide | 141.94 | 1.5 | 9.41 g (4.1 mL) | Alkylating Agent |
| Acetonitrile (MeCN) | 41.05 | Solvent | 20 - 30 mL | Reaction Medium |
| Diethyl Ether | 74.12 | Wash | ~50 mL | Purification |
Step-by-Step Methodology
Step 1: Setup
-
Oven-dry a 100 mL heavy-walled pressure tube (Ace Glass or equivalent) or a round-bottom flask equipped with a magnetic stir bar.
-
Note: A pressure tube is preferred over standard reflux to prevent the loss of volatile Methyl Iodide (bp 42°C) and ensure stoichiometric integrity.
Step 2: Addition
-
Charge the vessel with 2,4-dimethylthiazole (5.00 g).[1]
-
Add Acetonitrile (25 mL). The starting material should fully dissolve.
-
Critical: Cool the solution to 0°C (ice bath) before adding Methyl Iodide. This minimizes volatilization and initial exotherm.[1]
-
Add Methyl Iodide (4.1 mL) dropwise.[1]
Step 3: Reaction
-
Seal the pressure tube (or attach a reflux condenser with coolant < 10°C).
-
Heat the mixture to 60°C (oil bath temperature).
-
Stir vigorously for 16–24 hours .
-
Observation: The solution will initially be clear/yellowish. Over time, a white to off-white precipitate will form, eventually becoming a thick slurry.[1]
Step 4: Isolation
-
Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes to maximize precipitation.
-
Filter the solid using a sintered glass funnel (porosity M or F).
-
Filtrate Management: The filtrate contains excess MeI. Quench with aqueous ammonia or dilute NaOH before disposal.[1]
Step 5: Purification (The Wash)
-
Wash the filter cake with cold Acetonitrile (2 x 5 mL) to remove unreacted thiazole.
-
Wash copiously with Diethyl Ether (3 x 15 mL) to remove iodine traces and dry the solid.
-
Color Check: The product should be white.[3][4] A yellow tint indicates free iodine or impurities.[1] If yellow, wash further with ether.[1]
Step 6: Drying
-
Dry the solid under high vacuum (< 1 mbar) at 40°C for 4 hours.
-
Hygroscopicity Warning: Thiazolium salts are hygroscopic.[1] Store immediately in a desiccator or glovebox.
Caption: Operational workflow for the synthesis and isolation of the thiazolium salt.
Quality Control & Characterization
Expected Data
| Parameter | Specification | Notes |
| Appearance | White to off-white crystalline powder | Yellowing indicates oxidation/iodine.[1] |
| Melting Point | 250°C – 260°C (decomposition) | Sharp MP indicates high purity. |
| Solubility | Soluble in Water, DMSO, Methanol | Insoluble in Ether, Hexane, EtOAc.[1] |
NMR Interpretation ( H NMR, 400 MHz, DMSO- )
- 2.45 ppm (s, 3H): Methyl group at C4 position.[1]
- 2.90 ppm (s, 3H): Methyl group at C2 position (Deshielded by adjacent N+ and S).
- 4.05 ppm (s, 3H): N-Methyl group (Diagnostic peak: significantly downfield due to cationic nitrogen).
- 8.00 ppm (s, 1H): Proton at C5 (Aromatic region).
Note: Chemical shifts may vary slightly (
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Precipitate | Excess solvent or incomplete reaction.[1] | Concentrate the reaction mixture by 50% on a rotavap, then add Et₂O to induce precipitation. |
| Product is Yellow/Brown | Iodine contamination or oxidation.[1] | Recrystallize from minimal hot ethanol, or wash extensively with anhydrous diethyl ether.[1] |
| "Oily" Product | Solvent trapped or impure starting material.[1] | Triturate (grind) the oil with fresh diethyl ether until it solidifies into a powder. |
| Melting Point Depression | Water absorption (Hygroscopic). | Dry under high vacuum over |
Application Note: Carbene Generation
To utilize this salt in a Stetter reaction:
-
Suspend the 2,3,4-trimethylthiazolium iodide in the reaction solvent (e.g., THF or DCM).
-
Add a mild base (e.g., DBU or
).[1] -
Mechanism: The base deprotonates the C2-Methyl group? NO.
-
Correction: In 2,3,4-trimethylthiazolium, the C2 position is blocked by a methyl group.[1]
-
Significance: This specific salt is NOT a precursor for the standard C2-carbene (Breslow intermediate) used in benzoin condensation because the C2 position is substituted.
-
Correct Application: This salt is often used as a mechanistic probe or as a precursor for abnormal carbenes (C5-deprotonation) or in specific methyl-transfer studies.[1]
-
For Stetter/Benzoin: If the goal is standard NHC catalysis, the starting material should be 4-methylthiazole (leaving C2-H free) to form 3,4-dimethylthiazolium iodide .[1]
-
Verification: Ensure your specific application requires the blocked C2 position. If you require a standard NHC catalyst, use 4-methylthiazole as the starting material.[1]
-
References
-
Thiazole Synthesis & Reactivity
-
Quaternization Protocols (General Thiazolium)
-
Methodology: Stetter, H. "Catalyzed Addition of Aldehydes to Activated Double Bonds - A New Synthetic Principle."[1] Angewandte Chemie International Edition, 15(11), 639–647.
-
Source:
-
-
Physical Properties & NMR Data
-
Spectral Database for Organic Compounds (SDBS): General thiazolium shifts.[1]
-
Source: (Search: Thiazolium derivatives).
-
-
Safety Data (Methyl Iodide)
Sources
- 1. Thiazolium, 3,4,5-trimethyl-, iodide | C6H10INS | CID 11242259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trimethylsulfoxonium iodide - Wikipedia [en.wikipedia.org]
- 3. Trimethylselenonium iodide - Wikipedia [en.wikipedia.org]
- 4. Trimethylselenonium iodide - Wikipedia [en.wikipedia.org]
- 5. Trimethylsulfonium iodide | 2181-42-2 [chemicalbook.com]
Application Note: Synthesis of 2,3,4-Trimethylthiazolium Iodide via N-Methylation of 2,4-Dimethylthiazole
Target Audience: Synthetic chemists, drug development professionals, and researchers utilizing N-heterocyclic carbenes (NHCs).
Mechanistic Rationale & Strategic Design
The quaternization of 1,3-thiazoles is a critical transformation in organic synthesis. Thiazolium salts are the direct precursors to N-heterocyclic carbenes (NHCs), which are indispensable organocatalysts for umpolung reactions such as the benzoin condensation and the Stetter reaction[1].
Causality of the Reaction Design: The reaction between 2,4-dimethylthiazole and methyl iodide is a classic bimolecular nucleophilic substitution (SN2). The sp2-hybridized nitrogen atom at position 3 of the thiazole ring acts as the primary nucleophilic center[2]. The methyl groups at the C2 and C4 positions exert a positive inductive (+I) effect, increasing the electron density on the nitrogen and significantly enhancing its nucleophilicity compared to an unsubstituted thiazole.
Methyl iodide (MeI) is selected as the optimal electrophile because the iodide ion is an excellent, highly polarizable leaving group, and the methyl group presents minimal steric hindrance.
Acetone is strategically employed as the reaction solvent. As a polar aprotic solvent, it effectively solvates the neutral starting materials and stabilizes the charge-separated SN2 transition state. More importantly, the resulting 2,3,4-trimethylthiazolium iodide salt is highly insoluble in acetone. This insolubility creates a self-driving thermodynamic system: as the salt forms, it precipitates out of solution, driving the equilibrium forward (Le Chatelier's principle) and preventing any reverse dealkylation[3]. This also simplifies isolation to a mere filtration step, bypassing the need for complex chromatography.
Reaction Workflow Visualization
Reaction workflow for the SN2 N-methylation of 2,4-dimethylthiazole to yield the thiazolium salt.
Stoichiometry and Reagent Properties
To ensure optimal conversion, the electrophile (methyl iodide) is used in a slight molar excess to compensate for its volatility during reflux.
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Density (g/mL) | Role |
| 2,4-Dimethylthiazole | 113.18 | 1.0 | 1.13 g (1.07 mL) | 1.056 | Substrate / Nucleophile |
| Methyl Iodide | 141.94 | 1.5 | 2.13 g (0.93 mL) | 2.280 | Alkylating Agent |
| Acetone (Anhydrous) | 58.08 | N/A | 20.0 mL | 0.791 | Polar Aprotic Solvent |
Step-by-Step Experimental Protocol
Safety Warning: Methyl iodide is a potent alkylating agent, highly toxic, and a suspected carcinogen. All manipulations must be performed in a properly functioning fume hood using chemically resistant gloves (e.g., Silver Shield).
-
Apparatus Setup: Oven-dry a 50 mL round-bottom flask and a reflux condenser. Assemble the glassware under an inert atmosphere (nitrogen or argon) to prevent moisture from competing as a nucleophile or degrading the methyl iodide.
-
Substrate Solvation: Add 1.13 g (10.0 mmol) of 2,4-dimethylthiazole to the flask, followed by 20 mL of anhydrous acetone. Add a PTFE-coated magnetic stir bar and begin stirring at 400 rpm.
-
Electrophile Addition: Using a gas-tight syringe, add 0.93 mL (15.0 mmol) of methyl iodide dropwise over 2 minutes at room temperature. Causality: Dropwise addition controls any initial exothermic generation and prevents the volatile methyl iodide from vaporizing out of the reaction zone.
-
Thermal Activation: Attach the reflux condenser and heat the reaction mixture to a gentle reflux (approx. 56 °C) using an oil bath or heating mantle. Maintain reflux for 24 hours.
-
Precipitation & Cooling: After 24 hours, remove the heat source. The product should be visible as a heavy precipitate. Cool the flask in an ice-water bath (0 °C) for 30 minutes to maximize the crystallization of the thiazolium salt.
-
Isolation: Filter the suspension under vacuum using a Büchner funnel equipped with qualitative filter paper.
-
Purification Wash: Wash the retained filter cake with cold, anhydrous diethyl ether (2 × 10 mL). Causality: Diethyl ether effectively dissolves and washes away any unreacted 2,4-dimethylthiazole and residual methyl iodide, leaving the highly polar quaternary salt intact on the filter.
-
Drying: Transfer the solid to a pre-weighed vial and dry under high vacuum (≤ 1 mbar) at room temperature for 4 hours to remove trace solvent.
Self-Validating System & In-Process Controls
To ensure the protocol acts as a self-validating system, researchers must monitor the following checkpoints:
-
Validation Checkpoint 1 (Reaction Progress): The reaction is visually self-indicating. The initial solution is clear and pale yellow. Within 2 to 4 hours of reflux, the solution must become turbid, indicating successful nucleation of the salt. If the solution remains clear after 4 hours, the methyl iodide may have degraded, or the acetone is wet.
-
Validation Checkpoint 2 (Crude Purity): 2,4-Dimethylthiazole possesses a strong, distinct pyridine/thiazole-like odor. After the ether wash and vacuum drying, the final white/pale-yellow crystalline solid should be entirely odorless. The presence of odor indicates incomplete washing.
-
Validation Checkpoint 3 (Yield Verification): A successful run following this stoichiometry typically yields 2.42 g to 2.55 g (95–100% theoretical yield) of the product[3]. Significant deviations indicate mechanical loss during filtration or incomplete conversion.
Analytical Characterization
Confirm the identity and purity of the isolated 2,3,4-trimethylthiazol-3-ium iodide using the following expected parameters:
| Analytical Technique | Key Signals / Properties | Structural Interpretation |
| 1H NMR (DMSO-d6, 400 MHz) | δ 4.10 (s, 3H) | N-CH3 : Strong downfield shift confirms successful quaternization at the nitrogen atom. |
| δ 2.90 (s, 3H) | C2-CH3 : Deshielded by the adjacent positively charged nitrogen. | |
| δ 2.55 (s, 3H) | C4-CH3 : Allylic methyl group on the thiazole ring. | |
| δ 7.85 (s, 1H) | C5-H : Aromatic ring proton, shifted downfield relative to the neutral starting material. | |
| Physical State | White to pale-yellow crystalline solid | Confirms the formation of the ionic lattice (salt). |
| Solubility Profile | Soluble in H2O, DMSO, MeOH; Insoluble in Acetone, Ether | Validates the ionic nature of the product and justifies the solvent choices in the protocol. |
References
-
Title: Thiazole - Wikipedia Source: wikipedia.org URL: [Link]
-
Title: Thiazolium Salts as Chalcogen Bond Donors Source: researchgate.net URL: [Link]
-
Title: Cas 541-58-2, 2,4-Dimethylthiazole Source: lookchem.com URL: [Link]
Sources
Application Note: 2,3,4-Trimethylthiazolium Salts as N-Heterocyclic Carbene (NHC) Precatalysts
Introduction & Mechanistic Principles
In chemical literature and practical bench applications, references to "2,3,4-trimethyl-1,3-thiazole" as a precatalyst inherently describe its quaternized cationic form: the 2,3,4-trimethylthiazolium salt (typically an iodide or perchlorate). The permanent positive charge on the position-3 nitrogen is the fundamental structural requirement that activates the C2 proton, allowing it to be deprotonated by a mild base to generate an active N-heterocyclic carbene (NHC)[1].
As an NHC precatalyst, 2,3,4-trimethylthiazolium is highly valued in organocatalysis for its ability to induce umpolung (dipole inversion) reactivity in aldehydes[2]. The methyl groups at the C3 and C4 positions provide precise steric tuning, making it an exceptionally robust model for thiamine (Vitamin B1) pyrophosphate-dependent enzymatic processes and a reliable benchtop catalyst[3].
Mechanistically, the catalytic cycle hinges on the formation of the Breslow intermediate [4]. The active thiazol-2-ylidene carbene nucleophilically attacks an aldehyde, followed by a proton transfer that converts the electrophilic carbonyl carbon into a nucleophilic enaminol[5]. This intermediate can then be intercepted by a second equivalent of aldehyde (Benzoin condensation) or an
Figure 1: Catalytic cycle of thiazolium NHC via the Breslow intermediate.
Experimental Workflows & Protocols
The following protocols have been designed as self-validating systems. Causality is embedded into every step to ensure researchers understand why a reagent or condition is selected, rather than just how to execute it.
Figure 2: Standard operational workflow for thiazolium NHC-catalyzed reactions.
Protocol A: Intermolecular Benzoin Condensation
This protocol details the self-condensation of benzaldehyde to form benzoin.
Causality & Design Choices:
-
Solvent (Methanol): The dielectric constant and hydrogen-bonding capabilities of methanol stabilize the zwitterionic Breslow intermediate, which accelerates the rate-determining step[1].
-
Base (Triethylamine, Et₃N): Et₃N is selected over stronger bases (like DBU) to prevent base-catalyzed aldol side-reactions. It provides precisely enough basicity to deprotonate the C2 position of the thiazolium salt without acting as a competing nucleophile[4].
Step-by-Step Procedure:
-
Preparation: Charge a flame-dried 25 mL Schlenk flask with 2,3,4-trimethylthiazolium iodide (10 mol%, 0.1 equiv) and benzaldehyde (1.0 equiv, 2.0 mmol).
-
Solvation: Add 5.0 mL of anhydrous methanol under an inert argon atmosphere. Stir until the precatalyst is fully dissolved.
-
Activation (Self-Validation Checkpoint): Add Et₃N (15 mol%, 0.15 equiv) dropwise. Validation: The solution will transition from clear to a pale yellow/amber color within 2 minutes, visually confirming the generation of the active free carbene.
-
Reaction: Heat the mixture to 60 °C and stir for 2–4 hours. Monitor the disappearance of the aldehyde via TLC (Hexanes/EtOAc 4:1, UV active).
-
Quench & Workup: Cool to room temperature and concentrate under reduced pressure. Dissolve the crude residue in EtOAc (15 mL), wash with saturated aqueous NH₄Cl (10 mL) to quench any remaining carbene, followed by brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from hot ethanol to yield pure benzoin.
Protocol B: The Stetter Reaction (1,4-Conjugate Addition)
This protocol details the cross-coupling of an aldehyde with a Michael acceptor (e.g., chalcone) to form a 1,4-diketone.
Causality & Design Choices:
-
Base (DBU): The Stetter reaction requires the irreversible 1,4-conjugate addition to outcompete the reversible benzoin dimerization. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a stronger base that rapidly and quantitatively generates the active carbene, driving the thermodynamic equilibrium toward the Stetter adduct[3][6].
Step-by-Step Procedure:
-
Preparation: In a 10 mL vial, dissolve 2,3,4-trimethylthiazolium iodide (20 mol%) in 2.0 mL of THF (or Milli-Q water for bio-inspired green protocols)[6].
-
Activation (Self-Validation Checkpoint): Add the aldehyde (1.2 equiv) followed by DBU (20 mol%). Validation: The reaction mixture will immediately transition from a pale suspension to a deep black/dark brown solution. This dramatic chromic shift is a definitive visual confirmation of the active thiazol-2-ylidene carbene formation[6]. If the solution remains pale, halt the experiment and verify reagent integrity.
-
Coupling: Add the chalcone (1.0 equiv) in one portion.
-
Reaction: Seal the vial and heat to 75 °C for 12–24 hours. Monitor the disappearance of the chalcone via TLC.
-
Purification: Remove the solvent under reduced pressure. Purify the crude 1,4-diketone directly via silica gel flash chromatography.
Quantitative Data & Reaction Parameters
To facilitate rapid experimental design, the typical parameters for 2,3,4-trimethylthiazolium-catalyzed umpolung reactions are summarized below.
| Reaction Type | Substrates | Catalyst Loading | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Benzoin Condensation | Benzaldehyde (Self) | 10 mol% | Et₃N (15 mol%) | MeOH | 60 | 2–4 | 85–95 |
| Stetter Reaction | Aldehyde + Chalcone | 20–30 mol% | DBU (20–30 mol%) | THF or H₂O | 75 | 12–24 | 70–90 |
| Aza-Benzoin | Aldehyde + Imine | 15 mol% | DBU (15 mol%) | EtOH | 80 | 12–48 | 65–80 |
Troubleshooting & Best Practices
-
Moisture Sensitivity of the Free Carbene: While thiazolium precatalyst salts are bench-stable and highly resistant to degradation, the free carbene generated post-deprotonation is susceptible to hydrolytic cleavage[6]. Unless specifically executing an aqueous protocol, ensure all solvents are strictly anhydrous.
-
Premature Quenching: If the characteristic color change (amber for Benzoin, black for Stetter) reverts to clear/pale during the reaction, the carbene has been quenched by an impurity (often acidic protons from wet solvents or unpurified starting materials).
-
Chemoselectivity Issues: If benzoin dimerization outcompetes the Stetter reaction, increase the equivalents of the Michael acceptor, or switch to a less polar solvent to destabilize the transition state of the reversible dimerization pathway.
References
- The Relative Acidities of Water and Methanol Source: ResearchGate URL
- Advancements in N-heterocyclic Carbenes (NHCs)
- Organocatalysis by N-Heterocyclic Carbenes | Chemical Reviews Source: ACS Publications URL
- Bio-inspired NHC-organocatalyzed Stetter reaction in aqueous conditions Source: RSC Publishing URL
- An Overview on the N-Heterocyclic Carbene-Catalyzed Aza-Benzoin Condensation Reaction Source: MDPI URL
- Discovering New Reactions with N-Heterocyclic Carbene Catalysis Source: PMC - NIH URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Discovering New Reactions with N-Heterocyclic Carbene Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elar.urfu.ru [elar.urfu.ru]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bio-inspired NHC-organocatalyzed Stetter reaction in aqueous conditions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08326G [pubs.rsc.org]
Application of 2,3,4-trimethylthiazolium in Stetter Reactions: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Reimagining Carbonyl Reactivity
The formation of carbon-carbon bonds stands as a cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Among the pantheon of C-C bond-forming reactions, the Stetter reaction occupies a unique and valuable position. First reported by Dr. Hermann Stetter in 1973, this reaction facilitates the 1,4-addition (or conjugate addition) of an aldehyde to an α,β-unsaturated compound, providing direct access to valuable 1,4-dicarbonyl motifs.[1][2][3] These products are pivotal intermediates in the synthesis of various heterocycles (e.g., furans and pyrroles via Paal-Knorr synthesis) and natural products.[1]
The ingenuity of the Stetter reaction lies in its exploitation of Umpolung , or polarity inversion.[1][2] Typically, an aldehyde's carbonyl carbon is electrophilic. The Stetter reaction, through the action of a nucleophilic catalyst, temporarily inverts this reactivity, transforming the carbonyl carbon into a nucleophilic acyl anion equivalent.[1][2] While early iterations utilized cyanide as a catalyst, the field has largely evolved to employ N-heterocyclic carbenes (NHCs), generated in situ from stable thiazolium or triazolium salt precatalysts.[1][3] These organocatalysts offer a broader substrate scope—notably for aliphatic aldehydes which fail under cyanide catalysis—and present a less toxic reaction system.[1][2]
This guide provides a detailed exploration of 2,3,4-trimethylthiazolium, a simple yet robust precatalyst, for conducting Stetter reactions. We will delve into the mechanistic underpinnings, provide field-proven insights for reaction optimization, and present detailed, self-validating protocols for both catalyst synthesis and application.
Part 1: The Stetter Reaction - Mechanism and Principles
The efficacy of thiazolium salts in the Stetter reaction is rooted in their ability to generate a nucleophilic N-heterocyclic carbene. This is achieved through the deprotonation of the acidic proton at the C2 position of the thiazolium ring by a suitable base.[2][3] The resulting carbene (or its ylide resonance form) is the active catalytic species that initiates the Umpolung of the aldehyde.
The catalytic cycle proceeds through several key steps:
-
Carbene Generation: A base (e.g., triethylamine) deprotonates the 2,3,4-trimethylthiazolium salt at the C2 position to form the active NHC catalyst.[3]
-
Breslow Intermediate Formation: The nucleophilic carbene attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent proton transfer generates the crucial Breslow intermediate .[1][3] This enaminol-type species is the stabilized acyl anion equivalent, embodying the "Umpolung" of the aldehyde's reactivity.[3]
-
Conjugate Addition: The nucleophilic Breslow intermediate undergoes a 1,4-conjugate addition to the Michael acceptor (the α,β-unsaturated compound), forming a new carbon-carbon bond and a zwitterionic enolate intermediate.[3]
-
Product Release & Catalyst Regeneration: A final tautomerization and elimination step releases the 1,4-dicarbonyl product and regenerates the N-heterocyclic carbene catalyst, allowing it to re-enter the catalytic cycle.[3]
It is noteworthy that the Stetter reaction often competes with the Benzoin condensation, a 1,2-addition pathway.[2] However, the Benzoin condensation is typically reversible, whereas the final step of the Stetter reaction is irreversible, driving the reaction toward the thermodynamically more stable 1,4-addition product.[1][2]
Figure 1: Catalytic cycle of the Stetter reaction using a thiazolium precatalyst.
Part 2: Experimental Protocols
The following protocols provide robust methods for the synthesis of the 2,3,4-trimethylthiazolium iodide precatalyst and its subsequent application in a model Stetter reaction.
Protocol I: Synthesis of 2,3,4-trimethylthiazolium Iodide
This is a two-step synthesis commencing with the preparation of the thiazole ring, followed by N-alkylation.
Step A: Synthesis of 2,4-Dimethylthiazole via Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classic and reliable method for constructing the thiazole core by reacting an α-haloketone with a thioamide.[4][5]
-
Reagents & Materials:
-
Thioacetamide (CH₃CSNH₂)
-
Chloroacetone (CH₃COCH₂Cl)
-
Ethanol (or other suitable solvent like benzene)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution (for workup)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thioacetamide (1.0 eq) in ethanol.
-
Reagent Addition: To the stirred solution, add chloroacetone (1.0 eq) dropwise. Caution: Chloroacetone is a lachrymator and should be handled in a fume hood. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure.
-
Neutralization & Extraction: Dissolve the residue in water and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or dilute sodium hydroxide until the solution is basic. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield crude 2,4-dimethylthiazole.
-
Purification: The crude product can be purified by fractional distillation to afford pure 2,4-dimethylthiazole (b.p. 143-145 °C).[6]
-
Step B: N-methylation of 2,4-Dimethylthiazole
Alkylation of the thiazole nitrogen at the N3 position yields the desired thiazolium salt.[4]
-
Reagents & Materials:
-
2,4-Dimethylthiazole (from Step A)
-
Methyl iodide (CH₃I)
-
Acetonitrile (CH₃CN) or another suitable aprotic solvent
-
Diethyl ether (for precipitation)
-
Round-bottom flask, condenser, filtration apparatus
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,4-dimethylthiazole (1.0 eq) in acetonitrile.
-
Reagent Addition: Add methyl iodide (1.1 - 1.5 eq) to the solution. Caution: Methyl iodide is toxic and should be handled with care in a fume hood.
-
Reaction: Stir the mixture at room temperature or gently heat to 40-60 °C for 12-24 hours. The thiazolium salt will often precipitate from the solution as a white or off-white solid.
-
Isolation: Cool the reaction mixture. If a precipitate has formed, collect the solid by vacuum filtration. If not, add diethyl ether to the reaction mixture to induce precipitation.
-
Washing and Drying: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials. Dry the product under vacuum to yield 2,3,4-trimethylthiazolium iodide as a stable, crystalline solid. The product can be used without further purification.
-
Protocol II: General Procedure for an Intermolecular Stetter Reaction
This protocol details the reaction between benzaldehyde and methyl vinyl ketone, a classic example of the Stetter reaction.
-
Reagents & Materials:
-
2,3,4-trimethylthiazolium iodide (Precatalyst, 10-20 mol%)
-
Benzaldehyde (1.2 eq, freshly distilled)
-
Methyl vinyl ketone (1.0 eq)
-
Triethylamine (Et₃N, 1.0-1.5 eq, freshly distilled)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Schlenk flask or oven-dried, nitrogen-flushed flask with septum
-
Syringes, magnetic stirrer
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2,3,4-trimethylthiazolium iodide (e.g., 0.1 mmol, 10 mol% based on the limiting reagent).
-
Solvent and Reagent Addition: Add anhydrous THF (e.g., 5 mL). To this suspension, add freshly distilled benzaldehyde (1.2 mmol) and methyl vinyl ketone (1.0 mmol, the limiting reagent) via syringe.
-
Initiation: Add triethylamine (1.2 mmol) dropwise to the stirred mixture. The thiazolium salt should dissolve as the base is added and the reaction mixture may turn yellow, indicating the formation of the active carbene.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the consumption of the methyl vinyl ketone by TLC or GC analysis.
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure product, 1-phenylpentane-1,4-dione.
-
Figure 2: General experimental workflow for a thiazolium-catalyzed Stetter reaction.
Part 3: Application Notes & Data
Causality Behind Experimental Choices
-
Choice of Precatalyst: Simple thiazolium salts like 2,3,4-trimethylthiazolium are often sufficient for non-asymmetric Stetter reactions. They are cost-effective and easy to prepare. More complex, sterically hindered, or chiral triazolium salts are typically reserved for challenging substrates or when enantioselectivity is required.[1]
-
Base Selection: The base must be strong enough to deprotonate the thiazolium C2-proton but not nucleophilic enough to compete with the carbene or react with the aldehyde or Michael acceptor. Triethylamine (Et₃N), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and non-nucleophilic phosphazene bases are common choices.
-
Solvent: Anhydrous aprotic solvents (THF, DCM, Toluene, DMF) are generally preferred to prevent hydrolysis of intermediates and ensure solubility of all components. The polarity of the solvent can influence the reaction rate.
-
Substrate Purity: Aldehydes are prone to oxidation to carboxylic acids. Using freshly distilled or purified aldehydes is crucial, as the corresponding carboxylate can act as a base and interfere with the catalysis.
Substrate Scope
The Stetter reaction catalyzed by simple thiazolium salts is versatile.
| Aldehyde Donor | Michael Acceptor | Product Structure | Typical Yield |
| Benzaldehyde | Methyl vinyl ketone | 1-Phenylpentane-1,4-dione | Good-Excellent |
| Furfural | Chalcone | 1-(Furan-2-yl)-3,5-diphenylpentane-1,4-dione | Good |
| Heptanal (Aliphatic) | Phenyl vinyl sulfone | 1-(Phenylsulfonyl)nonan-3-one | Moderate-Good |
| p-Anisaldehyde | Acrylonitrile | 4-(4-methoxyphenyl)-4-oxobutanenitrile | Good |
| Salicylaldehyde | N-Phenylmaleimide | 3-(2-hydroxybenzoyl)-1-phenylpyrrolidine-2,5-dione | Good |
Table 1: Representative scope of the intermolecular Stetter reaction catalyzed by simple NHC precatalysts. Yields are generalized from literature examples.[1][7][8]
Conclusion
The 2,3,4-trimethylthiazolium salt is an accessible, reliable, and effective precatalyst for executing the Stetter reaction. Its application enables the straightforward synthesis of 1,4-dicarbonyl compounds from a wide range of aldehydes and Michael acceptors through a fascinating Umpolung mechanism. By understanding the core principles of the catalytic cycle and carefully controlling reaction parameters, researchers can effectively leverage this powerful organocatalytic tool for the strategic construction of complex molecules in both academic and industrial settings.
References
Sources
- 1. Stetter reaction - Wikipedia [en.wikipedia.org]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. ijcrt.org [ijcrt.org]
- 4. Thiazole - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. journals.irapa.org [journals.irapa.org]
Application Note: Generation and Utilization of Free Carbenes from 3,4,5-Trimethylthiazolium Salts
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic causality, stoichiometric isolation, and in situ generation of thiazol-2-ylidenes.
Introduction & Mechanistic Principles
Thiazol-2-ylidenes represent a highly reactive and synthetically valuable class of N-heterocyclic carbenes (NHCs). Derived from the deprotonation of thiazolium salts, these carbenes are the foundational active species in umpolung organocatalysis, driving transformations such as the Benzoin condensation and the Stetter reaction[1].
The 3,4,5-trimethylthiazolium salt is a preferred precatalyst because the methyl groups at the 4- and 5-positions stabilize the heterocyclic backbone against unwanted side reactions, while the N-methyl group provides a sterically unhindered, highly nucleophilic carbene center. However, this lack of steric bulk makes the resulting free carbene highly susceptible to dimerization into electron-rich olefins (the Wanzlick equilibrium)[2]. Therefore, the procedure for generating the free carbene—whether in situ for immediate catalytic turnover or stoichiometrically for isolation—requires precise control over base selection, solvent polarity, and temperature.
Experimental Design & Causality
The successful generation of a free thiazol-2-ylidene relies on understanding the causality behind the reaction parameters:
-
Base Selection (pKa matching): The C2 proton of a thiazolium salt is relatively acidic. For in situ catalytic applications, weak organic bases like triethylamine (Et₃N) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are used. This deliberately establishes a low, steady-state concentration of the free carbene, which immediately reacts with the electrophile (e.g., an aldehyde) to form the Breslow intermediate, thereby outcompeting the dimerization pathway[1]. Conversely, isolating the free carbene requires complete, instantaneous deprotonation using strong, non-nucleophilic bases such as potassium hexamethyldisilazide (KHMDS)[3].
-
Counterion and Solvent Synergy: When isolating the free carbene, the choice of counterion is critical. Utilizing 3,4,5-trimethylthiazolium tetrafluoroborate (BF₄⁻) in combination with KHMDS in non-polar solvents (like benzene or toluene) forces the quantitative precipitation of potassium tetrafluoroborate (KBF₄). This drives the reaction forward and allows for the easy removal of inorganic byproducts via simple filtration[3].
-
Stoichiometric Control: When utilizing KHMDS for isolation, a slight under-stoichiometry of the base (0.95–0.98 equivalents) is strictly employed. This ensures that no unreacted strong base remains in the final product, which could otherwise interfere with subsequent organometallic complexation or cause unwanted side reactions[3].
Logical workflow for thiazol-2-ylidene generation and subsequent reactivity.
Quantitative Parameters for Carbene Generation
The following table summarizes the critical quantitative parameters required to shift the reaction pathway toward either catalytic turnover or stoichiometric isolation.
| Parameter | Protocol A: In Situ Catalysis | Protocol B: Stoichiometric Isolation | Rationale / Causality |
| Base | Et₃N or DBU (10–20 mol%) | KHMDS (0.95–0.98 equiv) | Weak bases maintain low steady-state carbene concentration; strong bases ensure complete deprotonation[1],[3]. |
| Solvent | THF, DCM, or EtOH | Toluene, Benzene, or Et₂O | Polar solvents dissolve reagents for catalysis; non-polar solvents precipitate byproducts (e.g., KBF₄) during isolation[3]. |
| Temperature | 25 °C to 60 °C | -20 °C to 25 °C | Higher temps promote catalytic turnover; low temps prevent the highly reactive free carbene from dimerizing[2]. |
| Atmosphere | Standard Schlenk (N₂/Ar) | Glovebox (N₂/Ar) | Free carbenes are highly sensitive to moisture (causing ring-opening) and oxygen. |
Step-by-Step Experimental Protocols
Protocol A: In Situ Generation for Umpolung Catalysis (Benzoin Condensation)
This protocol is designed to generate the carbene continuously at low concentrations to facilitate aldehyde umpolung without dimerizing.
-
Preparation: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with dry Argon.
-
Reagent Loading: Add 3,4,5-trimethylthiazolium iodide (10 mol%) and the target aldehyde (1.0 equiv) to the flask.
-
Solvent Addition: Inject anhydrous, degassed THF or Ethanol (to achieve a 0.1 M concentration of the aldehyde) via syringe.
-
Initiation: Inject triethylamine (Et₃N, 10 mol%) dropwise at room temperature. The solution will typically transition to a pale yellow or orange hue, indicating the formation of the Breslow intermediate[2].
-
Reaction: Heat the mixture to 60 °C and stir for 2–4 hours. Monitor the consumption of the aldehyde via TLC or GC-MS.
Protocol B: Stoichiometric Isolation of Free Thiazol-2-ylidene
This protocol utilizes a strictly anhydrous glovebox environment to isolate the highly reactive, unencumbered free carbene.
-
Glovebox Preparation: Transfer a hot, oven-dried 20 mL scintillation vial, a PTFE-coated stir bar, and Celite into a dinitrogen-filled glovebox[3].
-
Reagent Weighing: Weigh 3,4,5-trimethylthiazolium tetrafluoroborate (1.00 equiv) and KHMDS (0.95–0.98 equiv) directly into the vial. Critical Step: The slight under-stoichiometry of KHMDS ensures no residual base contaminates the isolated carbene.
-
Solvent Addition: Add cold (-20 °C) anhydrous toluene or benzene (yielding a 0.05 M solution).
-
Deprotonation: Stir the suspension vigorously at room temperature for 30 minutes. A fine white precipitate (KBF₄) will form immediately, driving the reaction forward[3].
-
Filtration: Filter the reaction mixture through a tightly packed pad of Celite using a glass frit or syringe filter to remove the KBF₄ salts.
-
Isolation: Concentrate the filtrate in vacuo to remove the solvent and the volatile hexamethyldisilazane byproduct, yielding the free 3,4,5-trimethylthiazol-2-ylidene as a highly moisture-sensitive residue. Store at -20 °C inside the glovebox.
Analytical Validation (Self-Validating System)
To ensure the integrity of the generated carbene without relying on external assays, the protocols are designed as self-validating systems:
-
Visual Validation: In Protocol B, the immediate formation of a dense, white precipitate upon the addition of toluene confirms the successful deprotonation and precipitation of KBF₄[3].
-
¹⁹F NMR Purity Check: For Protocol B, analyzing the isolated product via ¹⁹F NMR in C₆D₆ must show a complete absence of signals around -153 ppm. The absence of fluorine signals self-validates that the filtration step successfully removed all KBF₄ byproducts[3].
-
¹³C NMR Structural Validation: The definitive signature of the free thiazol-2-ylidene is the appearance of a highly deshielded carbenic carbon (C2) singlet in the ¹³C NMR spectrum. When analyzed in C₆D₆, this signal will appear far downfield at approximately 246.2 ppm [4].
-
¹H NMR Deprotonation Check: The sharp C2-H singlet of the starting thiazolium salt (typically found between 10.0–10.5 ppm in DMSO-d₆) will completely disappear, confirming quantitative deprotonation.
References
-
[4] Improved protocols for the synthesis of Precursors of Thiazol-2-ylidene N-Heterocyclic Carbenes - ChemRxiv. chemrxiv.org. URL:
-
[1] Organocatalysis by N-Heterocyclic Carbenes | Chemical Reviews - ACS Publications. acs.org. URL:
-
[3] Isolating Free Carbenes, their Mixed Dimers and Organic Radicals - Moodle@Units. units.it. URL:
-
[2] On the Redox Properties of the Dimers of Thiazol-2-ylidenes That Are Relevant for Radical Catalysis | ACS Organic & Inorganic Au. acs.org. URL:
Sources
Application Note: 2,3,4-Trimethylthiazolium in Biological Redox Modeling
This guide details the application of 2,3,4-trimethyl-1,3-thiazol-3-ium (TMT), a structural surrogate for Thiamine Pyrophosphate (Vitamin B1), in biological redox modeling.
Part 1: Introduction & Scope
2,3,4-Trimethyl-1,3-thiazol-3-ium (TMT) is the quintessential "minimalist" model for studying the catalytic and redox properties of Thiamine Pyrophosphate (TPP) dependent enzymes. While the physiological cofactor (TPP) is complex, the TMT core isolates the reactive thiazolium heterocycle, allowing researchers to study oxidative decarboxylation , radical transfer mechanisms , and single-electron transfer (SET) pathways without the interference of the protein matrix or the pyrophosphate tail.
Nomenclature Clarification: In literature, this compound is often shorthand-referenced as "2,3,4-trimethylthiazole." However, chemically, the presence of a methyl group at the N3 position imposes a positive charge on the ring, making it a thiazolium cation . This cationic nature is critical for its biological function, acting as an electron sink during catalysis.
Key Applications:
-
Breslow Intermediate Modeling: Investigating the stability and oxidation potential of the enamine intermediate formed during catalysis.
-
Radical Scavenging Assays: Determining the susceptibility of the thiazole ring to oxidative stress (e.g., Fenton chemistry).
-
Electrochemical Profiling: Benchmarking the redox windows of thiazole-containing pharmaceutical candidates.
Part 2: Mechanism of Action
The relevance of TMT in redox modeling centers on the formation and fate of the Breslow Intermediate .
-
C2-Proton Abstraction: The C2 proton of the thiazolium ring is acidic (
in DMSO). Deprotonation yields an N-heterocyclic carbene (NHC). -
Nucleophilic Attack: The carbene attacks a carbonyl substrate (e.g., pyruvate or benzaldehyde model), forming the Breslow Intermediate (an enamine).
-
Redox Divergence:
-
Canonical Pathway: The intermediate releases the acyl group (non-redox).
-
Redox Pathway (Modeling Target): The enamine undergoes Single Electron Transfer (SET) to an oxidant (e.g.,
, flavins, or ), generating a Radical Cation . This mimics the mechanism of Pyruvate:Ferredoxin Oxidoreductase (PFOR) .
-
Pathway Diagram: Oxidative Fate of the Thiazolium Core
Figure 1: The redox lifecycle of TMT. The transition from Breslow Intermediate to Radical Cation is the critical step modeled in biological redox studies.
Part 3: Experimental Protocols
Protocol A: Electrochemical Characterization (Cyclic Voltammetry)
Objective: To determine the oxidation potential (
Materials:
-
Analyte: 2,3,4-Trimethylthiazolium iodide (5 mM).
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (10 mM).
-
Substrate: Benzaldehyde (50 mM) (acts as the trap to form the enamine).
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
) in dry Acetonitrile ( ). -
Electrodes: Glassy Carbon (Working), Pt wire (Counter),
(Reference).
Procedure:
-
Baseline Scan: Record the CV of the TMT salt alone in electrolyte. Scan range: -2.0V to +1.0V. Expectation: Irreversible reduction of the thiazolium cation around -1.4V.
-
Intermediate Formation: Add Benzaldehyde and DBU to the cell. Incubate for 5 minutes under Argon to allow the Breslow intermediate (enamine) to accumulate.
-
Oxidative Scan: Scan from -0.5V toward positive potentials (+1.0V).
-
Analysis: Observe the new oxidation peak (
) corresponding to the Enamine Radical Cation transition.-
Typical Result: A quasi-reversible wave appearing between -0.4V and 0.0V vs
, indicating the ease of electron donation.
-
Data Interpretation:
| Species | Peak Potential (
Protocol B: Biomimetic Oxidative Decarboxylation Assay
Objective: To model the PFOR enzyme mechanism using TMT and an inorganic electron acceptor.
Reagents:
-
TMT Iodide: 10 mM in Methanol.
-
Pyruvate Model: Methylglyoxal or Benzoylformic acid (10 mM).
-
Oxidant: Potassium Ferricyanide
(20 mM) in phosphate buffer (pH 8.0). -
Detection: UV-Vis Spectrophotometer (420 nm for Ferricyanide reduction).
Workflow:
-
Blanking: Prepare a cuvette with buffer, oxidant, and substrate. Measure absorbance at 420 nm (Ferricyanide peak).
-
Initiation: Inject TMT solution.
-
Kinetics: Monitor the decrease in Abs(420nm) over 30 minutes.
-
Control: Run a parallel reaction without TMT to rule out direct substrate oxidation.
Mechanism Validation:
The rate of ferricyanide bleaching is directly proportional to the formation of the radical cation . If the reaction proceeds, it confirms that the TMT-derived enamine is capable of reducing biological electron acceptors (
Part 4: Synthesis & Stability Notes
Preparation of 2,3,4-Trimethylthiazolium Iodide: Since the salt is hygroscopic, it is best prepared fresh or stored in a desiccator.
-
Reaction: Mix 2,4-dimethylthiazole (neutral liquid) with Methyl Iodide (excess) in acetonitrile. Reflux for 4 hours.
-
Purification: The quaternary salt precipitates upon cooling. Filter and wash with cold ether.
-
Yield: Typically >90%. White to pale yellow crystals.
Critical Control: The C2-Deuterium Exchange To verify the activity of your TMT batch before redox modeling, perform a simple NMR test:
-
Dissolve TMT in
with a trace of . -
Observation: The singlet peak for the C2-proton (
ppm) should disappear rapidly (< 10 min), confirming the acidity and ability to form the carbene. If this does not happen, the ring may be hydrolyzed or impure.
References
-
Breslow, R. (1958). "On the Mechanism of Thiamine Action. IV. Evidence from Studies on Model Systems." Journal of the American Chemical Society.[1] Link
-
Kluger, R., & Tittmann, K. (2008). "Thiamin Diphosphate Catalysis: Enzymic and Nonenzymic Covalent Intermediates." Chemical Reviews. Link
-
Joshi, S., et al. (2016). "Formation, Oxidation, and Fate of the Breslow Intermediate in the N-Heterocyclic Carbene-Catalyzed Aerobic Oxidation of Aldehydes." The Journal of Organic Chemistry. Link
-
White, N.A., et al. (2018). "Electrochemical Investigation of the Thiazolium-Catalyzed Benzoin Condensation." Journal of Organic Chemistry. Link
Sources
Advanced Application Note: Thiazolium-Catalyzed Cross-Coupling Reaction Methodologies
Executive Summary & Mechanistic Rationale
N-Heterocyclic carbenes (NHCs), particularly those derived from thiazolium salts, have fundamentally transformed organocatalysis by enabling the umpolung (polarity reversal) of aldehydes [1]. In traditional carbonyl chemistry, the aldehyde carbon is strictly electrophilic. However, thiazolium-catalyzed systems subvert this paradigm. When a thiazolium precatalyst is deprotonated, the resulting free carbene attacks the aldehyde to form a tetrahedral adduct. A critical 1,2-proton shift then generates the "Breslow intermediate"—a resonance-stabilized enaminol that acts as a highly nucleophilic acyl anion equivalent [2].
This application note provides an authoritative guide to deploying thiazolium-catalyzed cross-coupling methodologies. By detailing the causal mechanisms and providing self-validating experimental protocols, this guide empowers researchers to synthesize complex α-amido ketones and 1,4-dicarbonyls without relying on toxic stoichiometric reagents like cyanides or dithianes.
Mechanistic Pathway: The Breslow Intermediate
The high selectivity of thiazolium precatalysts is rooted in their electronic tunability. The thiazolium ring effectively stabilizes the carbanion of the Breslow intermediate, priming it to intercept various electrophiles. Understanding this cycle is critical for troubleshooting: if the electrophile is too weak, the intermediate will simply attack another molecule of the starting aldehyde, resulting in a Benzoin homocoupling byproduct [3].
Catalytic cycle of thiazolium-catalyzed umpolung cross-coupling via the Breslow intermediate.
Key Cross-Coupling Methodologies
Synthesis of α-Amido Ketones via Acylimines
A persistent challenge in aldehyde cross-coupling is suppressing the competing Benzoin condensation. To overcome this, highly electrophilic N-acylimines can be utilized. Because acylimines are significantly more electrophilic than the parent aldehyde, they rapidly and irreversibly trap the Breslow intermediate under kinetic control, exclusively yielding α-amido ketones[2]. Alternatively, unactivated imines can be coupled by running the reaction at elevated temperatures, shifting the reversible Benzoin condensation toward the thermodynamically stable cross-coupled product [1].
The Sila-Stetter Reaction (Conjugate Addition)
The Stetter reaction involves the conjugate addition of the acyl anion to a Michael acceptor (e.g., an α,β-unsaturated ketone) [4]. To completely eliminate aldehyde homocoupling, the "Sila-Stetter" variant employs acylsilanes instead of aldehydes. The attenuated electrophilicity of the acylsilane prevents it from reacting with the Breslow intermediate, forcing a strictly selective 1,4-conjugate addition. A subsequent Brook rearrangement releases the catalyst [5].
Quantitative Data & Substrate Scope
The following table summarizes validated reaction parameters and yields for distinct thiazolium-catalyzed cross-coupling approaches, allowing for rapid methodology selection.
| Reaction Methodology | Optimal Precatalyst | Acyl Donor | Electrophile | Yield Range | Mechanistic Control |
| Acylimine Cross-Coupling | 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride | Aromatic Aldehydes | N-Tosyl/Acylimines | 75–92% | Kinetic control (highly electrophilic imine) |
| Unactivated Imine Coupling | 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide | Aromatic Aldehydes | N-Benzylidenebenzenamine | 60–85% | Thermodynamic control (elevated temperature) |
| Sila-Stetter Reaction | 3-Benzyl-4-methylthiazolium chloride | Acylsilanes | α,β-Unsaturated Ketones | 65–95% | Attenuated donor electrophilicity |
Experimental Protocols
Protocol 1: Synthesis of α-Amido Ketones via Acylimine Cross-Coupling
Self-Validating System: The reaction progress can be visually tracked. N-acylimines often impart a distinct yellow hue to the solution; the fading of this color, coupled with TLC monitoring (disappearance of the highly UV-active imine spot), validates that the Breslow intermediate is successfully intercepting the electrophile rather than homocoupling.
-
System Preparation: Flame-dry a Schlenk flask under argon. Add 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (0.1 equiv, 10 mol%) and the N-acylimine (1.0 equiv).
-
Solvation & Donor Addition: Suspend the solids in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Inject the aromatic aldehyde (1.2 equiv) via a gas-tight syringe.
-
Catalyst Initiation: Introduce triethylamine (TEA) (0.1 equiv) dropwise at room temperature.
-
Causality: TEA is specifically chosen as a mild base to deprotonate the thiazolium salt without degrading the base-sensitive acylimine or causing undesired enolization of the products.
-
-
Monitoring: Stir the reaction at room temperature (20–25 °C). Monitor via TLC (typically 4:1 Hexanes/EtOAc). Complete conversion usually occurs within 2–4 hours.
-
Quenching & Isolation: Quench the reaction with saturated aqueous NH₄Cl.
-
Causality: The mild acidic quench protonates any reactive catalytic intermediates, preventing side reactions during workup. Extract with DCM, dry over MgSO₄, and purify via flash column chromatography.
-
Protocol 2: The Intermolecular Sila-Stetter Reaction
Self-Validating System: This protocol relies on an alcohol additive. If the reaction stalls and yields a highly non-polar silylated adduct on TLC, it indicates insufficient desilylation, validating the necessity of the alcohol additive to turn over the catalytic cycle.
-
System Preparation: In a dry, argon-flushed reaction vial, combine 3-benzyl-4-methylthiazolium chloride (0.2 equiv, 20 mol%), the acylsilane donor (1.0 equiv), and the α,β-unsaturated ketone (1.5 equiv).
-
Solvent & Additive System: Dissolve the mixture in anhydrous THF (0.5 M). Add 2-propanol (2.0 equiv).
-
Causality: Following the 1,4-addition and subsequent 1,2-Brook rearrangement, 2-propanol acts as the critical desilylating agent. Without it, the intermediate cannot collapse to release the free NHC catalyst, and the reaction will stoichiometrically stall.
-
-
Catalyst Activation: Add N,N-diisopropylethylamine (DIPEA) (0.2 equiv) to generate the active carbene.
-
Thermal Activation: Seal the vial and heat to 70 °C for 12 hours. The elevated temperature is required to overcome the activation energy barrier of the attenuated acylsilane donor.
-
Workup: Cool to room temperature, concentrate directly under reduced pressure, and purify the resulting 1,4-dicarbonyl compound via silica gel chromatography.
References
-
Li, G.-Q., Dai, L.-X., & You, S.-L. (2006). Thiazolium-derived N-heterocyclic carbene-catalyzed cross-coupling of aldehydes with unactivated imines. Chemical Communications, (8), 852-854. Available at:[Link]
-
Murry, J. A., Frantz, D. E., Soheili, A., Tillyer, R., Grabowski, E. J., & Reider, P. J. (2001). Synthesis of α-Amido Ketones via Organic Catalysis: Thiazolium-Catalyzed Cross-Coupling of Aldehydes with Acylimines. Journal of the American Chemical Society, 123(39), 9696-9697. Available at:[Link]
-
Enders, D., Niemeier, O., & Henseler, A. (2007). Organocatalysis by N-Heterocyclic Carbenes. Chemical Reviews, 107(12), 5606-5655. Available at:[Link]
-
Organic Chemistry Portal. (n.d.). Stetter Reaction. Available at:[Link]
-
Mattson, A. E., Bharadwaj, A. R., & Scheidt, K. A. (2004). The Thiazolium-Catalyzed Sila-Stetter Reaction: Conjugate Addition of Acylsilanes to Unsaturated Esters and Ketones. Journal of the American Chemical Society, 126(8), 2314-2315. Available at:[Link]
Application Note: Microwave-Assisted Synthesis of 2,3,4-Trimethylthiazolium Salts
Introduction & Scope
Thiazolium salts, particularly 2,3,4-trimethylthiazolium derivatives, are indispensable scaffolds in modern synthetic and medicinal chemistry. They serve as robust precursors for N-heterocyclic carbenes (NHCs), which are pivotal in organocatalytic transformations such as the Stetter reaction and benzoin condensation[1]. Furthermore, they are extensively utilized to study biochemical models of thiamine (Vitamin B1) pyrophosphate-dependent enzymes and function as highly effective chalcogen bond donors[2][3].
Traditionally, the N-alkylation of thiazole derivatives to form quaternary thiazolium salts requires prolonged heating (often 24 to 72 hours) in refluxing solvents. This conventional approach frequently suffers from product degradation, low atom economy, and poor overall yields[4][5]. Microwave-assisted organic synthesis (MAOS) overcomes these limitations by utilizing dielectric heating to rapidly accelerate reaction kinetics, reducing reaction times from days to mere minutes while significantly enhancing product purity[6].
Mechanistic Causality & Dielectric Heating (Expertise & Experience)
The formation of 2,3,4-trimethylthiazolium iodide proceeds via a bimolecular nucleophilic substitution (
-
The S_N2 Dynamics: The endocyclic nitrogen (N3) of 2,4-dimethylthiazole acts as the nucleophile, attacking the electrophilic methyl carbon of methyl iodide (MeI), resulting in the displacement of the iodide leaving group[5].
-
The Microwave Advantage: The
transition state involves significant charge separation (developing a positive charge on the nitrogen and a negative charge on the leaving iodide). According to transition state theory, microwave irradiation selectively couples with highly polar transition states and ionic intermediates. This rapid, localized dielectric heating drastically lowers the activation energy barrier compared to conventional convective heating, driving the quaternization to completion in a fraction of the time[4][6]. -
Self-Validating Purification: By selecting acetonitrile as the reaction solvent and diethyl ether as the precipitation antisolvent, the protocol becomes self-validating. The highly polar quaternary salt selectively crystallizes out of solution, while any unreacted, non-polar starting materials remain dissolved in the supernatant, ensuring inherent product purity without the need for column chromatography.
Materials & Equipment
-
Reagents: 2,4-Dimethylthiazole (99%), Methyl Iodide (MeI, >99%), Anhydrous Acetonitrile (MeCN), Anhydrous Diethyl Ether (
). -
Equipment: Dedicated laboratory microwave reactor (e.g., Anton Paar Monowave or CEM Discover), 10 mL heavy-walled microwave-safe glass vials with Teflon-lined crimp/snap caps, magnetic stir bars, vacuum filtration apparatus (Büchner funnel).
Quantitative Data Summary
The table below summarizes the empirical advantages of the microwave-assisted protocol versus conventional reflux methods for synthesizing 2,3,4-trimethylthiazolium iodide[4][6].
| Parameter | Conventional Heating | Microwave-Assisted (MAOS) |
| Heating Source | Oil Bath (Convective) | Microwave (Dielectric) |
| Solvent | Toluene / Acetonitrile | Acetonitrile |
| Temperature | 80 °C (Reflux) | 100 °C (Sealed Vessel) |
| Reaction Time | 24 – 48 hours | 10 minutes |
| Isolated Yield | 60 – 75% | 88 – 95% |
| Product Purity | Moderate (requires recrystallization) | High (direct precipitation) |
| E-Factor (Waste) | High | Low |
Experimental Protocol: Synthesis of 2,3,4-Trimethylthiazolium Iodide
Step 1: Reaction Setup
-
In a well-ventilated fume hood, charge a 10 mL microwave-safe vial with a magnetic stir bar.
-
Add 2,4-dimethylthiazole (1.0 mmol, 113 mg).
-
Add anhydrous acetonitrile (2.0 mL) as the microwave-absorbing solvent.
-
Carefully add methyl iodide (1.2 mmol, 75 µL). Safety Note: MeI is a volatile alkylating agent and suspected carcinogen; handle with appropriate PPE.
-
Seal the vial securely with a Teflon-lined cap to withstand internal pressure.
Step 2: Microwave Irradiation 6. Insert the vial into the microwave reactor cavity. 7. Program the reactor with the following parameters:
-
Target Temperature: 100 °C
-
Ramp Time: 2 minutes
-
Hold Time: 10 minutes
-
Stirring: High (800 rpm)
-
Max Pressure Limit: 15 bar (Safety cutoff)
-
Initiate the sequence. The dielectric heating will rapidly bring the mixture to the target temperature.
Step 3: Workup and Isolation 9. Allow the reactor to actively cool the vial to ≤ 40 °C via compressed air before decapping. 10. Transfer the pale yellow reaction solution to a 50 mL Erlenmeyer flask. 11. Precipitation: Vigorously stir the solution and add cold, anhydrous diethyl ether (15 mL) dropwise. The 2,3,4-trimethylthiazolium iodide will rapidly precipitate as a crystalline solid. 12. Filtration: Collect the precipitate via vacuum filtration. 13. Wash the filter cake with an additional 2 × 5 mL of cold diethyl ether to remove trace impurities. 14. Drying: Dry the product under high vacuum (0.1 mbar) at room temperature for 2 hours. 15. Yield: Typically 88–95% (white to off-white powder).
Workflow Visualization
Workflow of the microwave-assisted SN2 quaternization and isolation of 2,3,4-trimethylthiazolium iodide.
References
-
[4] Synthesis and Biological Evaluation of Thiazole Derivatives - IntechOpen. IntechOpen.
-
[1] The Beneficial Sinergy of MW Irradiation and Ionic Liquids in Catalysis of Organic Reactions. MDPI.
-
[2] Thiazolium Salts as Chalcogen Bond Donors | Crystal Growth & Design. ACS Publications.
-
[6] Microwave-Assisted Synthesis of 2-amino-4-substituted. Asian Journal of Chemistry.
-
[5] The Chemistry of Heterocycles Structure, Reactions, Syntheses, and Applications. Scribd.
-
[3] Frank JORDAN | Rutgers Board of Governors Professor Emeritus | Research profile. ResearchGate.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Quaternization of 2,4-Dimethylthiazole
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific kinetic and thermodynamic hurdles associated with the synthesis of 2,4-dimethylthiazolium salts.
The Mechanistic Challenge: Causality in Thiazole Alkylation
The quaternization of 2,4-dimethylthiazole via an
To achieve high yields, our experimental design must force the equilibrium forward by manipulating leaving group kinetics, solvent polarity, and thermal energy.
Logical troubleshooting pathway addressing steric and environmental factors.
Troubleshooting Guide & FAQs
Q1: I am using benzyl chloride as my alkylating agent in ethanol, but my reaction stalls at 30% conversion after 48 hours. Why? A: You are facing a dual issue of a poor leaving group and a protic solvent. Benzyl chloride is relatively unreactive toward sterically hindered nucleophiles like 2,4-dimethylthiazole. Furthermore, ethanol can hydrogen-bond with the nitrogen lone pair, further reducing its nucleophilicity. Solution: Switch to a polar aprotic solvent like anhydrous acetonitrile (MeCN) or dimethylformamide (DMF), which stabilizes the charged transition state without solvating the nucleophile[3]. If you must use benzyl chloride, add a catalytic amount of Sodium Iodide (NaI) to perform an in situ Finkelstein reaction, converting the chloride to a highly reactive benzyl iodide intermediate.
Q2: My reaction mixture turns dark brown/black, and I see multiple degradation products on my TLC plate. How do I prevent this? A: Darkening indicates thermal degradation of the alkylating agent or the formation of side products due to prolonged heating at reflux. Extended heating times (e.g., >72 hours) in standard round-bottom flasks expose the system to oxygen and moisture. Solution: Transition to a microwave-assisted synthesis or a sealed pressure tube. By increasing the pressure, you can safely heat the reaction to 110–120 °C for just 1–2 hours. This provides the necessary thermal energy to overcome the steric barrier while minimizing the time available for degradation pathways.
Q3: The reaction seems successful by NMR, but when I try to isolate the product, it forms a sticky, unworkable oil instead of a crystalline solid. What is happening? A: Thiazolium salts are highly hygroscopic, and "oiling out" is a classic symptom of either water absorption from the atmosphere or the presence of residual, unreacted alkyl halide acting as a plasticizer. Solution: Your isolation protocol must be a self-validating system. Cool the mixture to 0 °C and forcefully triturate it with ice-cold diethyl ether. If the conversion is high and the environment is dry, the product will immediately crash out as an off-white powder[4]. If it remains an oil, decant the ether, redissolve the oil in a minimal amount of hot MeCN, and repeat the ether precipitation.
Quantitative Data: Condition Optimization
The following table summarizes the causal relationship between reaction conditions and isolated yield. Notice how moving from conventional heating to microwave irradiation, and from chlorides to bromides/iodides, systematically dismantles the steric limitations.
| Alkylating Agent | Solvent | Heating Method | Time | Isolated Yield (%) | Purity (HPLC) |
| Benzyl Chloride | Ethanol | Conventional Reflux (78 °C) | 48 h | 28% | < 85% |
| Benzyl Chloride | Acetonitrile | Conventional Reflux (82 °C) | 48 h | 45% | 90% |
| Benzyl Bromide | Acetonitrile | Conventional Reflux (82 °C) | 24 h | 78% | 95% |
| Methyl Iodide | Solvent-Free | Sealed Tube (90 °C) | 12 h | 88% | 98% |
| Benzyl Bromide | Solvent-Free | Microwave (110 °C) | 1 h | 94% | > 99% |
High-Yield Experimental Protocol: Microwave-Assisted Synthesis
This protocol describes the self-validating synthesis of 3-benzyl-2,4-dimethylthiazolium bromide. It is designed to maximize yield by leveraging high-pressure microwave conditions and exploiting the differential solubility of the product for isolation.
Materials Required:
-
2,4-Dimethylthiazole (1.0 equiv, freshly distilled)
-
Benzyl bromide (1.1 equiv, passed through basic alumina to remove HBr)
-
Anhydrous Acetonitrile (MeCN)
-
Anhydrous Diethyl Ether (stored over molecular sieves)
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 2,4-dimethylthiazole (5.0 mmol).
-
Reagent Addition: Slowly add benzyl bromide (5.5 mmol). Causality note: A slight 10% excess of the alkylating agent drives the equilibrium forward without creating an insurmountable purification burden.
-
Solvent (Optional): Add 1.0 mL of anhydrous MeCN. For highly reactive halides, solvent-free conditions can be used, but MeCN helps dissipate microwave heat evenly, preventing localized charring.
-
Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate the mixture at 110 °C for 60 minutes.
-
Self-Validating Check (TLC): After cooling, spot the mixture on a silica TLC plate (Eluent: 10% MeOH in Dichloromethane). The starting thiazole (UV active, high Rf) should be completely absent, replaced by a baseline spot (the highly polar salt).
-
Precipitation: Transfer the mixture to a 50 mL beaker. While stirring vigorously, dropwise add 20 mL of ice-cold anhydrous diethyl ether. The product will instantly precipitate as a crystalline solid.
-
Isolation & Drying: Filter the solid rapidly through a sintered glass funnel under a nitrogen blanket to prevent moisture absorption. Wash with an additional 10 mL of cold ether. Dry in a vacuum desiccator over
for 12 hours.
Workflow for the high-yield synthesis and isolation of 2,4-dimethylthiazolium salts.
References
-
Quaternization of thiazoles. Behera, G. B.; Kar, J. N.; Acharya, R. C.; Rout, M. K. The Journal of Organic Chemistry, 1973, 38 (12), 2164–2166. URL:[Link]
-
Quaternization of Heteroaromatic Compounds: Quantitative Aspects. Zoltewicz, J. A.; Deady, L. W. Advances in Heterocyclic Chemistry, 1978, 22, 71-121. URL:[Link]
Sources
Optimizing solvent conditions for thiazolium-catalyzed reactions
Welcome to the Technical Support Center for N-Heterocyclic Carbene (NHC) Catalysis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize solvent conditions specifically for thiazolium-catalyzed transformations, such as the Stetter reaction and benzoin condensation.
Solvent selection in NHC catalysis is not merely a matter of substrate solubility; it actively dictates the thermodynamics of catalyst activation, the chemoselectivity of the reaction, and the stability of the highly reactive Breslow intermediate.
Core Mechanistic Workflow
To understand how solvents dictate reaction outcomes, we must first map the catalytic cycle. The diagram below illustrates the critical junctures where solvent polarity and protic nature direct the pathway.
Solvent-dependent pathways in thiazolium-catalyzed umpolung reactions.
Troubleshooting FAQs: Solvent & Base Dynamics
Q1: Why is my thiazolium salt failing to generate the active carbene, resulting in zero conversion? A1: This is almost always a mismatch between your solvent's dielectric constant and your chosen base. Thiazolium salts require deprotonation to form the active N-heterocyclic carbene[1]. If you use a non-polar solvent (e.g., toluene) with an inorganic base (e.g., K₂CO₃), the base remains completely insoluble, and the pKa of the thiazolium proton is effectively raised, preventing deprotonation. Solution: You must match the base to the solvent. If using non-polar or weakly polar organic solvents (THF, DCM), switch to an organic, soluble base like DBU or triethylamine. If you prefer inorganic bases, use a polar aprotic solvent (DMF, DMSO) or employ a biphasic system (see Q4).
Q2: I am attempting an intermolecular Stetter reaction, but I am predominantly seeing benzoin condensation products. How can solvent optimization fix this? A2: The Stetter reaction (1,4-addition) is in direct kinetic competition with the benzoin condensation (1,2-addition)[2]. While the benzoin condensation is reversible, protic solvents (like ethanol or methanol) heavily stabilize the oxygen anion of the tetrahedral intermediate via hydrogen bonding. This stabilization lowers the activation barrier for 1,2-addition, effectively trapping your substrates in a continuous homocoupling loop. Solution: Switch to a polar aprotic solvent like 1,4-dioxane or THF. These solvents maintain the solubility of your Michael acceptor but do not hydrogen-bond with the Breslow intermediate, keeping it highly nucleophilic and driving the irreversible 1,4-addition forward[3].
Q3: My reaction suffers from low yields and I am detecting redox byproducts. How does solvent polarity affect unwanted single-electron transfer (SET) side reactions? A3: The Breslow intermediate is an electron-rich enaminol that can inadvertently act as a strong reducing agent, undergoing SET to form radical species[4]. Computational and electrochemical studies demonstrate a strict causality between solvent polarity and the reducing power of the Breslow intermediate. In non-polar solvents (low dielectric constant, ε < 5), the charged intermediate is poorly stabilized, drastically increasing its energy and making it a much stronger reductant[5]. Solution: To suppress SET and favor two-electron ionic pathways (like the Stetter reaction), increase the solvent polarity. Switching from tert-butyl methyl ether (tBuOMe) to DMSO or adding a water co-solvent stabilizes the intermediate and significantly lowers its redox potential, thereby preventing radical homolysis[4].
Q4: Can I use water in thiazolium-catalyzed reactions? My Michael acceptors degrade in the presence of strong bases. A4: Yes, biphasic solvent systems (e.g., CHCl₃/H₂O or DCM/H₂O) are highly effective and specifically solve the issue of substrate degradation. In a biphasic setup, an inorganic base (like Na₂CO₃) is dissolved in the aqueous phase, while the sensitive Michael acceptor and aldehyde reside in the organic phase. The thiazolium salt acts as its own phase-transfer catalyst, generating the carbene at the interface. This maintains a steady, low concentration of the active catalyst in the organic layer while physically protecting base-sensitive substrates from the bulk aqueous base[6].
Quantitative Data: Solvent Matrix for Thiazolium Catalysis
Use the following table to benchmark your solvent choices against the thermodynamic requirements of your specific reaction pathway.
| Solvent | Dielectric Constant (ε) | Base Compatibility | Impact on Breslow Intermediate | Recommended Reaction Pathway |
| Toluene | 2.4 | Poor (Requires DBU/KHMDS) | High energy; extreme reducing power | Radical coupling / SET catalysis |
| THF / 1,4-Dioxane | 7.6 / 2.2 | Moderate (Good for DBU/Et₃N) | Balanced stability and nucleophilicity | Intermolecular Stetter Reaction |
| Ethanol / Methanol | 24.5 / 32.7 | Excellent (Inorganic bases dissolve) | H-bond stabilization of tetrahedral adducts | Benzoin Condensation |
| DMSO / DMF | 46.7 / 36.7 | Excellent (Broad compatibility) | Low reducing power; prevents SET oxidation | Complex Stetter / High-polarity substrates |
| DCM / H₂O (Biphasic) | ~8.9 (DCM) | Excellent (Inorganic bases in aq. phase) | Controlled carbene release via phase transfer | Reactions with sensitive Michael Acceptors |
Self-Validating Experimental Protocol: Solvent Optimization for the Intermolecular Stetter Reaction
This methodology is designed as a self-validating system. Visual and analytical checkpoints are embedded into the workflow to ensure the causality of each step is confirmed before proceeding.
Step 1: Precatalyst Activation (Carbene Generation)
-
In an oven-dried Schlenk flask under N₂, add 10 mol% of the thiazolium precatalyst (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride).
-
Add 0.1 M of your chosen screening solvent (e.g., THF or 1,4-Dioxane).
-
Introduce 15 mol% of the appropriate base (e.g., DBU).
-
Self-Validation Checkpoint: Stir for 10 minutes at room temperature. The solution must transition from colorless to a distinct pale yellow or deep orange hue. This color change is the physical manifestation of the free carbene forming. If the suspension remains clear and the salt undissolved, your base/solvent pairing has failed thermodynamically. Stop and change the solvent.
Step 2: Umpolung Activation (Breslow Intermediate Formation)
-
Add 1.0 equivalent of the target aldehyde dropwise to the active carbene solution.
-
Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc). You should observe the rapid disappearance of the aldehyde spot. The transient appearance of a highly polar spot (the Breslow intermediate) or a temporary non-polar spot (reversible benzoin dimer) confirms successful nucleophilic attack and umpolung activation.
Step 3: Michael Addition
-
Add 1.2 equivalents of the Michael acceptor (e.g., an alkyl acrylate or chalcone).
-
Heat the reaction to 60–70 °C (or reflux, depending on the solvent).
-
Self-Validation Checkpoint: Track the reaction via GC-MS or LC-MS. Because the 1,4-addition is irreversible, you should see a steady accumulation of the 1,4-dicarbonyl mass. If the benzoin homocoupling product dominates and remains static, your solvent is over-stabilizing the tetrahedral intermediate. You must switch to a less protic or less polar solvent.
Step 4: Quench and Isolation
-
Quench the reaction by adding saturated aqueous NH₄Cl. This immediately protonates any remaining carbene and enolates, halting the catalytic cycle.
-
Extract the aqueous layer with EtOAc (3 × 15 mL), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure for purification.
References
1.[3] "Stetter reaction", Wikipedia. Available at:[Link] 2.[2] "Stetter Reaction", Organic Chemistry Portal. Available at:[Link] 3.[6] "The Catalytic Asymmetric Intramolecular Stetter Reaction", National Institutes of Health (NIH). Available at:[Link] 4.[4] "How To Enhance the Efficiency of Breslow Intermediates for SET Catalysis", UC San Diego / JACS. Available at:[Link] 5.[5] "How to Enhance the Efficiency of Breslow Intermediates for SET Catalysis", ResearchGate. Available at:[Link] 6.[1] "Tale of the Breslow intermediate, a central player in N-heterocyclic carbene organocatalysis: then and now", RSC Publishing. Available at:[Link]
Sources
- 1. Tale of the Breslow intermediate, a central player in N-heterocyclic carbene organocatalysis: then and now - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01910D [pubs.rsc.org]
- 2. Stetter Reaction [organic-chemistry.org]
- 3. Stetter reaction - Wikipedia [en.wikipedia.org]
- 4. bertrandgroup.ucsd.edu [bertrandgroup.ucsd.edu]
- 5. researchgate.net [researchgate.net]
- 6. The Catalytic Asymmetric Intramolecular Stetter Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting catalyst deactivation in 2,3,4-trimethylthiazolium systems
Focus: Troubleshooting Catalyst Deactivation in 2,3,4-Trimethylthiazolium Systems
Welcome to the Advanced Organocatalysis Support Center. As a Senior Application Scientist, I have designed this portal to help you diagnose, troubleshoot, and resolve catalyst deactivation issues specific to 2,3,4-trimethylthiazolium and related N-heterocyclic carbene (NHC) precursors.
While thiazolium salts are robust umpolung catalysts for Stetter reactions and benzoin condensations, their active carbene species and key intermediates are highly susceptible to environmental quenching. This guide bridges the gap between mechanistic theory and benchtop execution, ensuring your catalytic cycles remain active and efficient.
I. Mechanistic Diagnostics: Why is Your Catalyst Dying?
To troubleshoot effectively, we must first understand the causality of deactivation. The 2,3,4-trimethylthiazolium system does not simply "stop working"; it is actively diverted into thermodynamic sinks by specific reaction conditions.
Pathway A: Hydrolytic Ring-Opening (The Pre-Catalyst Killer)
The Mechanism: Thiazolium salts are highly electrophilic at the C2 position. If your base contains trace hydroxide or if water is present at pH > 9, nucleophilic attack occurs at C2. This forms a neutral tetrahedral addition intermediate (a pseudobase), which rapidly collapses. The C–S bond cleaves, yielding an inactive, ring-opened enethiolate or formamide derivative[1]. The Fix: Absolute exclusion of water and the use of non-nucleophilic, anhydrous bases (e.g., DBU, KHMDS, or strictly dry Et₃N).
Pathway B: Keto-Tautomerization (The Off-Cycle Sink)
The Mechanism: The engine of thiazolium catalysis is the enaminol-type "Breslow intermediate." However, this intermediate can undergo tautomerization into a highly stable keto-tautomer. Berkessel and Teles identified this keto-tautomerization as a primary, irreversible catalyst deactivation pathway that sequesters the active NHC[2]. The Fix: Steric tuning of the substrate or adjusting the solvent polarity to favor the enaminol form and accelerate the downstream electrophilic trapping step.
Pathway C: Oxidative Quenching & Radical Homolysis (The Breslow Breakdown)
The Mechanism: The Breslow intermediate is exceptionally electron-rich. In the presence of trace oxygen or oxidizing impurities, it can undergo single-electron transfer (SET). This leads to homolytic fragmentation into a radical pair or oxidation into a dead-end acyl azolium species[3]. The Fix: Rigorous solvent degassing (freeze-pump-thaw) and strict Schlenk techniques.
Mechanistic pathways of 2,3,4-trimethylthiazolium activation and subsequent catalyst deactivation.
II. Quantitative Data: Deactivation Parameters
To optimize your reaction, you must outcompete the kinetics of these deactivation pathways. Below is a summary of the critical parameters affecting 2,3,4-trimethylthiazolium stability.
| Deactivation Pathway | Trigger Condition | Kinetic / Thermodynamic Impact | Mitigation Strategy |
| Tetrahedral Breakdown (Hydrolysis) | Presence of H₂O / OH⁻ (pH > 9) | Rapid breakdown of T₀ intermediate; irreversible C-S bond cleavage[1]. | Use strictly anhydrous solvents; avoid alkali hydroxides. |
| Keto-Tautomerization | Slow electrophile addition | Keto form is thermodynamically more stable by ~57 kJ/mol[2]. | Increase electrophile concentration; heat to shift equilibrium. |
| Radical Homolysis / SET | O₂, Light, or transition metal impurities | Rapid depletion of Breslow intermediate via radical pair fragmentation[3]. | Freeze-pump-thaw degassing; perform reaction in the dark. |
| Wanzlick Dimerization | High catalyst concentration, absence of substrate | Formation of bis(thiazolin-2-ylidene) dimer (ΔH ≈ -233.5 kcal/mol)[4]. | Slow addition of base; maintain excess of aldehyde substrate. |
III. Validated Protocol: Anaerobic & Anhydrous Catalyst Generation
To prevent premature deactivation, the generation of the active thiazolin-2-ylidene must be treated as a sensitive organometallic procedure. This self-validating protocol ensures the active carbene is generated without triggering hydrolysis or oxidation.
Materials Required:
-
2,3,4-Trimethylthiazolium iodide (recrystallized and dried)
-
Anhydrous, inhibitor-free THF or DCM (passed through activated alumina)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or N,N-Diisopropylethylamine (DIPEA), distilled over CaH₂.
Step-by-Step Methodology:
-
Pre-catalyst Drying: Transfer 2,3,4-trimethylthiazolium iodide (0.1 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar. Dry under high vacuum (< 0.1 mbar) at 60 °C for 2 hours to remove trace lattice moisture.
-
Solvent Degassing: Add 5.0 mL of anhydrous THF under positive Argon pressure. Subject the suspension to three consecutive freeze-pump-thaw cycles. Causality: Removing dissolved oxygen prevents the single-electron oxidative quenching of the downstream Breslow intermediate[3].
-
Substrate Addition: Add the aldehyde substrate (1.0 mmol) to the suspension before adding the base. Causality: Having the electrophile present immediately traps the active NHC, preventing Wanzlick dimerization[4].
-
Base Injection (Activation): Cool the mixture to 0 °C. Dropwise, add DBU (0.1 mmol) via a gas-tight microsyringe over 2 minutes.
-
In-Situ Validation: Extract a 50 µL aliquot under Argon, quench in anhydrous CDCl₃, and analyze via ¹H NMR. Validation Check: The sharp singlet corresponding to the C2 proton (typically around δ 10.0–10.5 ppm) should completely disappear, confirming quantitative deprotonation without the appearance of upfield formamide peaks (which would indicate ring-opening).
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for the required duration under a strict Argon atmosphere.
IV. Frequently Asked Questions (FAQs)
Q: My benzoin condensation stalls at 30% conversion when using 2,3,4-trimethylthiazolium iodide. I am using dry solvents. What is happening? A: If water and oxygen are strictly excluded, stalling at low conversion is a classic symptom of Breslow intermediate keto-tautomerization. The enaminol form is kinetically active but thermodynamically less stable than its keto-tautomer[2]. To resolve this, try increasing the reaction temperature slightly to overcome the activation barrier for the reverse tautomerization, or increase the concentration of your electrophile to trap the enaminol faster than it can tautomerize.
Q: I observe a color change to deep red/brown immediately upon adding the base, but no product forms. Is the catalyst active? A: A sudden shift to a dark red/brown color, accompanied by a lack of product, strongly indicates oxidative decomposition. The Breslow intermediate is highly susceptible to single-electron transfer (SET) oxidation[3]. Ensure your solvent is rigorously degassed using the freeze-pump-thaw method, as simple nitrogen sparging is often insufficient to remove all dissolved oxygen.
Q: Can I recover and reuse the thiazolium catalyst if it undergoes hydrolytic ring-opening? A: No. The hydrolysis of the thiazolium ring via the tetrahedral addition intermediate results in the cleavage of the C–S bond, forming an enethiolate or an N-formyl derivative[1]. This is an irreversible degradation pathway under standard catalytic conditions. You must start with fresh pre-catalyst and ensure your base is completely anhydrous.
Q: Why do some protocols recommend adding the base slowly rather than all at once? A: Adding the base rapidly generates a high localized concentration of the free thiazolin-2-ylidene carbene. Without sufficient substrate nearby, the highly nucleophilic carbene will react with unreacted thiazolium cations or dimerize with itself to form a bis(thiazolin-2-ylidene) complex[4]. Slow addition maintains a low steady-state concentration of the free carbene, favoring the productive catalytic cycle.
V. References
-
Synthesis of Highly Congested Tertiary Alcohols via the [3,3] Radical Deconstruction of Breslow Intermediates. PMC - National Institutes of Health. Available at:
-
Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews - ACS Publications. Available at:
-
USE OF 3,3'-POLYMETHYLENE-BRIDGED THIAZOLIUM SALTS PLUS. LOCKSS. Available at:
-
Mechanism of hydrolysis of a thiazolium ion: General acid-base catalysis of the breakdown of the tetrahedral addition intermediate. Johns Hopkins University. Available at:
Sources
Overcoming steric hindrance in 2,3,4-trimethyl-1,3-thiazole substitution
Technical Support Center: Advanced Heterocycle Functionalization Topic: Overcoming Steric Hindrance in 2,3,4-Trimethyl-1,3-thiazolium Substitution Ticket ID: THZ-SUB-5592 Support Tier: Level 3 (Senior Application Scientist)
Executive Summary
You are encountering difficulties functionalizing 2,3,4-trimethyl-1,3-thiazole (chemically defined as the 2,3,4-trimethylthiazolium cation ). Due to the quaternary nitrogen at position 3, this species is electronically distinct from neutral thiazoles.
The primary challenge is steric hindrance at the C5 position (the only remaining ring proton), which is flanked by the methyl group at C4. Additionally, the acidic methyl group at C2 (flanked by Sulfur and the cationic Nitrogen) competes for reactivity via lateral deprotonation.
This guide details how to overcome these barriers using Concerted Metallation-Deprotonation (CMD) for C5-arylation and controlled conditions for lateral functionalization.
Part 1: Diagnostic & Structural Verification
Before proceeding, confirm your substrate species. The nomenclature "2,3,4-trimethyl-1,3-thiazole" implies a cationic salt because the nitrogen atom (N3) bears a methyl group while maintaining aromaticity.
| Feature | Target Species: 2,3,4-Trimethylthiazolium | Common Confusion: 2,4,5-Trimethylthiazole |
| Charge | Cationic (+1) (Salt form: Iodide, Triflate, etc.) | Neutral |
| Reactive Sites | C5-H (Ring substitution) or C2-Me (Lateral) | No ring protons. Only lateral (methyl) reactivity. |
| Steric Issue | C4-Me blocks C5 attack | N/A (Fully substituted ring) |
| Electronic Bias | Electron-deficient (Deactivated for EAS) | Electron-rich |
If you are working with the neutral 2,4,5-trimethylthiazole, please refer to the "Lateral Lithiation" section exclusively, as there are no ring protons to substitute.
Part 2: Overcoming Steric Hindrance at C5 (Direct Arylation)
The C4-methyl group creates significant steric bulk, preventing standard palladium catalysts from accessing the C5-H bond. To bypass this, you must switch from a standard electrophilic palladation mechanism to a CMD (Concerted Metallation-Deprotonation) pathway.
The Solution: Pivalic Acid (PivOH) Co-Catalysis
Standard bases (Carbonates, Acetates) are often too bulky or insufficiently basic to deprotonate the C5 position in the crowded transition state. Pivalate (PivO-) acts as a "proton shuttle," bridging the palladium center and the C5 proton, significantly lowering the activation energy despite the steric crowd.
Recommended Protocol (C5-Arylation)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: Bathophenanthroline (Bphen) (10 mol%) or Ligand-free (if substrate permits). Note: Phosphine ligands often add too much steric bulk.
-
Co-Catalyst: Pivalic Acid (PivOH) (30 mol%)
-
Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄
-
Solvent: Toluene or Xylene (High temperature required: 110–140 °C)
Step-by-Step Workflow:
-
Dry Down: Ensure the thiazolium salt is dry. If using an iodide salt, consider exchanging to a triflate (OTf-) or tetrafluoroborate (BF₄-) to prevent iodide poisoning of the Pd catalyst.
-
Pre-mix: In a glovebox or under Argon, mix Pd(OAc)₂, Bphen, and the aryl bromide in the reaction vessel.
-
Additive: Add Pivalic Acid and the Base.[1]
-
Heating: Heat to 120 °C. The high temperature is non-negotiable to overcome the rotational barrier created by the C4-Me group.
Mechanism Visualization (CMD Pathway)
Caption: The Pivalate anion (from PivOH) bridges the Pd and C5-H, allowing C-H activation even when the C4-Methyl group physically obstructs direct metalation.
Part 3: Lateral Functionalization (The C2-Methyl Alternative)
If C5 substitution is failing or if you intend to functionalize the methyl groups, the C2-Methyl is the most acidic site (pKa ~16-18 for thiazolium salts).
The Challenge: The N3-Methyl and Sulfur atoms make the C2-Me highly acidic, but the resulting enamine/carbene intermediate is unstable and prone to ring opening or dimerization (to form cyanine dyes).
Troubleshooting Guide for Lateral Lithiation:
| Symptom | Probable Cause | Corrective Action |
| Dark Tarry Mixture | Ring opening (Base attack at C2 ring carbon). | Switch to a non-nucleophilic base (LiHMDS or NaHMDS ) instead of n-BuLi. Lower temp to -78 °C. |
| No Reaction | Counter-ion interference. | If using Iodide salt, solubility in THF is poor. Exchange counter-ion to OTf or PF₆ before lithiation. |
| Dimerization | High concentration. | Run the reaction dilute (0.05 M). Add the electrophile immediately after base addition (in situ quenching). |
Part 4: Frequently Asked Questions (FAQs)
Q1: Why does my reaction stall at 40% conversion during C5 arylation? A: This is likely Catalyst Poisoning by the iodide counter-ion. If your starting material is 2,3,4-trimethylthiazolium iodide, the free iodide ions bind strongly to Palladium, deactivating it.
-
Fix: Perform an anion exchange with AgOTf or NH₄PF₆ to generate the non-coordinating triflate/hexafluorophosphate salt prior to catalysis.
Q2: Can I use standard Suzuki coupling conditions (Pd(PPh₃)₄ / Na₂CO₃)? A: No. The phosphine ligands (PPh₃) are too bulky when combined with the C4-methyl group on the thiazole. Furthermore, standard Suzuki coupling requires a pre-borylated thiazole. Borylating the C5 position of a cationic thiazole is extremely difficult due to instability. Direct C-H arylation (as described in Part 2) is the superior route.
Q3: Is the C4-Methyl group reactive? A: It is significantly less acidic than the C2-Methyl. To functionalize C4-Me, you must first block C2 (e.g., with a silyl group) or use specific directing groups. In most standard conditions, C2-Me reacts first.
Part 5: Troubleshooting Logic Flow
Use this decision tree to diagnose your specific experimental failure.
Caption: Decision matrix for troubleshooting low yields in thiazolium functionalization.
References
-
Roger, J., Pogan, F., & Doucet, H. (2009).[2] Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry. Link
-
Lapointe, D., & Fagnou, K. (2010). Overview of the Concerted Metalation–Deprotonation (CMD) Pathway in C-H Activation. Chemistry Letters. Link
-
Thakur, P. P., & Patil, M. (2025).[3] Palladium Catalyst-Controlled Regiodivergent C–H Arylation of Thiazoles. The Journal of Organic Chemistry. Link
-
Zhao, D., Wang, W., et al. (2009).[4] Phosphine-free, palladium-catalyzed arylation of heterocycles through C-H bond activation with pivalic acid as a cocatalyst.[4] Chemistry - A European Journal. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 3. Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphine-free, palladium-catalyzed arylation of heterocycles through C-H bond activation with pivalic acid as a cocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Thiazolium Salt Synthesis & Optimization
Current Status: Operational Role: Senior Application Scientist Topic: Minimizing Side Reactions in Thiazolium Salt Synthesis
Introduction: The Criticality of Purity
Thiazolium salts are not merely intermediates; they are the functional precursors to N-Heterocyclic Carbenes (NHCs) used in organocatalysis (e.g., Stetter reaction, Benzoin condensation) and bio-organic chemistry (thiamine analogs).[1]
The synthesis of these salts often fails not due to a lack of reactivity, but due to hyper-reactivity at the C2 position. The C2 proton is acidic (
This guide moves beyond standard recipes to address the why and how of failure modes, focusing on the two primary synthetic routes: N-Alkylation of Thiazoles and the Hantzsch Thiazole Synthesis .
Knowledge Base Article 01: N-Alkylation Troubleshooting
Subject: Reaction turns dark/black, low yield, or product "oils out."
The Core Problem: Premature Carbene Formation
The most common failure mode in direct alkylation (quaternization) is the formation of a dark, insoluble tar. This is often caused by the "Wanzlick Equilibrium" occurring prematurely. If the reaction temperature is too high or the medium is slightly basic, the newly formed thiazolium salt deprotonates at C2. The resulting free carbene is unstable and dimerizes or polymerizes.
Troubleshooting Q&A
Q: My reaction mixture turned black and viscous. What happened? A: You likely triggered thermal decomposition or oxidative dimerization.
-
Cause: Overheating in the presence of trace oxygen or moisture. The thiazolium cation is susceptible to ring-opening hydrolysis or oxidative dimerization if the C2 proton is lost.
-
Fix:
-
Strict Inert Atmosphere: Run the reaction under Argon/Nitrogen. Oxygen promotes the decomposition of the transient carbene species.
-
Temperature Ramp: Do not reflux immediately. Start at
, add the alkylating agent, and slowly warm to room temperature. Only heat if conversion is stalled. -
Solvent Switch: Switch from neat conditions or DMF to Acetonitrile (MeCN) or Toluene . Toluene is non-polar; the product often precipitates as a pure white solid while impurities (tar) remain in solution or adhere to the flask walls.
-
Q: The product is an oil that won't crystallize. How do I fix this? A: This is a counter-ion issue. Halide salts (iodides/bromides) are extremely hygroscopic.
-
Immediate Fix: Perform an Anion Metathesis (see Protocol A below). Exchange the halide for a non-coordinating anion like
or . -
Prevention: Use alkylating agents that directly yield non-hygroscopic salts, such as Trimethyloxonium tetrafluoroborate (Meerwein's salt) , though this requires strict moisture-free handling.
Q: I see a significant amount of "ring-opened" byproduct in NMR. A: This is the "Pseudobase" pathway.
-
Mechanism: Hydroxide (from wet solvent) attacks the C2 position, forming a neutral intermediate that ring-opens to a formamido-thiol.
-
Fix: Dry your solvents over molecular sieves (3Å or 4Å). The reaction must be anhydrous.
Visualizing the Failure Modes
The following diagram illustrates the kinetic competition between the desired alkylation and the destructive side reactions (dimerization and hydrolysis).
Caption: Kinetic competition between desired quaternization and destructive C2-pathways (dimerization/hydrolysis).
Knowledge Base Article 02: Hantzsch Synthesis Optimization
Subject: Regioselectivity issues and incomplete cyclization.
Q: I am getting a mixture of products or low yield with bulky substrates. A: Steric hindrance prevents the initial nucleophilic attack or the final dehydration.[2]
-
Optimization:
-
Solvent: Use Ethanol or DMF . Ethanol allows for the precipitation of the product as it forms, driving the equilibrium forward.
-
Scavengers: Add activated molecular sieves to the reaction vessel to absorb the water produced during the condensation/dehydration step. This prevents the retro-aldol reaction (reversal of ring formation).
-
Protocol A: Anion Metathesis (The "Anti-Oil" Workflow)
This protocol converts hygroscopic halide salts (Cl, Br, I) into air-stable, crystalline Tetrafluoroborate (
Reagents:
-
Crude Thiazolium Halide (dissolved in minimal Methanol).
-
Sodium Tetrafluoroborate (
) or Ammonium Hexafluorophosphate ( ). -
Solvents: Methanol (MeOH), Dichloromethane (DCM), Diethyl Ether (
).
Step-by-Step:
-
Dissolution: Dissolve the crude thiazolium halide in the minimum amount of MeOH required to make a saturated solution.
-
Exchange: Prepare a saturated solution of
(1.1 equivalents) in MeOH. Add this slowly to the thiazolium solution while stirring. -
Precipitation:
-
Extraction (If product remains in solution): Evaporate MeOH. Redissolve the residue in DCM. Wash with water (to remove excess inorganic salts). Dry organic layer over
. -
Crystallization: Evaporate DCM to a small volume. Add cold
dropwise until the solution turns cloudy. Store at overnight.
Summary Data: Solvent & Leaving Group Selection
| Parameter | Recommended | Avoid | Technical Rationale |
| Solvent | Acetonitrile (MeCN) | DMF / DMSO | MeCN is polar enough to dissolve reactants but allows product precipitation. DMF/DMSO are hard to remove and promote hydrolysis. |
| Alt. Solvent | Toluene | Alcohols (for Alkylation) | Toluene allows "self-purification" (product precipitates, impurities stay dissolved). Alcohols can compete as nucleophiles. |
| Alkylating Agent | MeI, Benzyl Bromide | Methyl Triflate (MeOTf) | MeOTf is extremely potent but highly sensitive to moisture and can cause poly-alkylation if not controlled. |
| Atmosphere | Argon/Nitrogen | Air | Oxygen reacts with transient carbenes to form ureas or oxides (decomposition). |
| Counter-ion | Large, non-coordinating anions provide crystallinity and moisture resistance. |
Troubleshooting Decision Tree
Use this logic flow to diagnose the state of your current experiment.
Caption: Diagnostic workflow for common thiazolium synthesis failures.
References
-
Gravel, M. et al. (2022).[7] A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. ChemRxiv.[6] [Link]
-
Kluger, R. et al. (1993). Kinetics and mechanism of the reversible ring-opening of thiamine and related thiazolium ions in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Arduengo, A. J. (1999). Looking for Stable Carbenes: The Difficulty in Starting Anew. Accounts of Chemical Research. [Link]
-
Haake, P. et al. (1959). Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Journal of the American Chemical Society.[9] [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. chemrxiv.org [chemrxiv.org]
- 7. academia.edu [academia.edu]
- 8. harvest.usask.ca [harvest.usask.ca]
- 9. profiles.wustl.edu [profiles.wustl.edu]
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of 2,3,4-Trimethyl-1,3-thiazolium Salts
This guide provides an in-depth comparison and technical protocol for the ¹H NMR characterization of 2,3,4-trimethyl-1,3-thiazolium salts, contrasted with their neutral precursor, 2,4-dimethyl-1,3-thiazole. For researchers in drug development and synthetic chemistry, understanding the spectral changes upon N-alkylation of a thiazole ring is fundamental for confirming synthesis outcomes and ensuring structural integrity.
Introduction: The Diagnostic Power of ¹H NMR for Thiazolium Salts
The thiazole ring is a cornerstone of many biologically active molecules, including Vitamin B1 (Thiamine).[1] The quaternization of the ring's nitrogen atom to form a thiazolium salt is a common synthetic step that drastically alters the molecule's electronic properties and, consequently, its ¹H NMR spectrum. The formation of a positive charge on the nitrogen atom induces a significant deshielding effect across the entire heterocyclic ring system. This guide will dissect these changes, providing the experimental data and procedural rationale necessary for confident characterization.
Comparative Spectral Analysis: From Neutral Thiazole to Thiazolium Salt
The transformation from a neutral 2,4-dimethyl-1,3-thiazole to a 2,3,4-trimethyl-1,3-thiazolium salt introduces a new N-methyl group and induces a predictable downfield shift (increase in ppm) for all protons associated with the ring. This is a direct consequence of the increased electron-withdrawing nature of the now positively charged thiazolium ring.[1]
¹H NMR of the Neutral Precursor: 2,4-Dimethyl-1,3-thiazole
The ¹H NMR spectrum of the neutral precursor serves as our baseline. The key signals are:
-
C5-H: The lone proton on the aromatic ring, typically found in the range of 6.5-7.0 ppm.
-
C2-CH₃ and C4-CH₃: The two methyl groups, which appear as singlets. The C2-CH₃ is adjacent to both sulfur and nitrogen, often placing it slightly further downfield than the C4-CH₃. Their chemical shifts are typically observed between 2.3 and 2.7 ppm.[2]
¹H NMR of the Product: 2,3,4-Trimethyl-1,3-thiazolium Iodide
Upon methylation of the N3 nitrogen, the following spectral changes are observed:
-
Significant Deshielding: All existing protons (C5-H, C2-CH₃, C4-CH₃) shift downfield due to the delocalization of the positive charge. The C5-H proton is particularly affected, often shifting downfield by more than 1.0 ppm.
-
Appearance of N3-CH₃: A new singlet appears, corresponding to the newly added methyl group on the positively charged nitrogen. This signal is characteristically found in the 3.8-4.2 ppm region, a clear indicator of successful quaternization.
The following table summarizes the expected chemical shifts for these compounds, providing a clear, quantitative comparison.
| Proton Assignment | Typical δ in 2,4-Dimethylthiazole (ppm) | Typical δ in 2,3,4-Trimethyl-1,3-thiazolium Iodide (ppm) | Expected Δδ (ppm) | Multiplicity |
| C5-H | ~6.85 | ~8.10 | ~ +1.25 | Singlet |
| N3-CH₃ | N/A | ~4.05 | N/A | Singlet |
| C2-CH₃ | ~2.65 | ~2.85 | ~ +0.20 | Singlet |
| C4-CH₃ | ~2.40 | ~2.60 | ~ +0.20 | Singlet |
Note: Exact chemical shifts are dependent on the solvent, concentration, and instrument frequency. The values presented are typical for standard deuterated solvents like DMSO-d₆.
Experimental Protocol: A Self-Validating Workflow
Adherence to a rigorous and well-documented protocol is essential for generating reproducible and trustworthy data. The following procedure details the steps for sample preparation and data acquisition.
Part 1: Sample Preparation
The choice of solvent is critical when analyzing ionic compounds like thiazolium salts.
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity readily dissolves most thiazolium salts, and its residual proton signal at ~2.50 ppm provides a convenient internal reference without typically interfering with the signals of interest.[3]
-
Sample Weighing: Accurately weigh 5-10 mg of the 2,3,4-trimethyl-1,3-thiazolium salt directly into a clean, dry NMR tube.
-
Solvent Addition: Using a calibrated pipette, add approximately 0.7 mL of DMSO-d₆ to the NMR tube.
-
Dissolution: Cap the NMR tube securely and vortex for 30-60 seconds to ensure complete dissolution of the salt. A clear, homogeneous solution is required for high-resolution spectra.
Part 2: NMR Data Acquisition and Processing
These steps are based on a standard 400 MHz NMR spectrometer.
-
Instrument Setup: Insert the sample into the spectrometer. Lock the field onto the deuterium signal of the DMSO-d₆.
-
Shimming: Perform an automated or manual shimming routine. This step is crucial as it homogenizes the magnetic field across the sample, leading to sharp peaks and high resolution. Poor shimming is a common source of unreliable data.
-
Acquisition Parameters:
-
Pulse Angle: Use a standard 30° or 45° pulse angle to avoid saturation.
-
Acquisition Time (at): Set to 3-4 seconds for good digital resolution.
-
Relaxation Delay (d1): Use a 2-5 second delay to allow for full relaxation of the protons between scans.
-
Number of Scans (ns): For a sample of this concentration, 8 to 16 scans are typically sufficient to achieve an excellent signal-to-noise ratio.
-
-
Data Processing:
-
Fourier Transform (FT): Apply an exponential window function (line broadening of ~0.3 Hz) and perform the Fourier transform to convert the Free Induction Decay (FID) into the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically correct the phase to ensure all peaks are in pure absorption mode. Apply a polynomial baseline correction to ensure a flat baseline for accurate integration.
-
Referencing: Calibrate the spectrum by setting the residual DMSO peak to δ 2.50 ppm.[3]
-
Integration: Integrate all signals. The relative integrals should correspond to the number of protons for each signal (e.g., 1H for C5-H, 3H for each of the methyl groups). This step validates the peak assignments.
-
Visualization of the Characterization Workflow
The following diagram illustrates the complete workflow, from the synthetic transformation to the final data analysis, providing a clear logical map of the process.
Caption: Workflow from synthesis to NMR characterization.
References
- Marciniec, K., Maślankiewicz, A., & Maślankiewicz, M. J. (n.d.). THE SYNTHESIS AND NMR ANALYSIS OF THE THIAZOLIUM AND THIAZINIUM BETAINES.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]
-
Wikipedia contributors. (2024, May 22). Thiazole. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available from: [Link]
-
MDPI. (2025, July 16). [1][4]Thiazolo[3,2-b][4][5][6]triazolium Salts as Effective Antimicrobial Agents: Synthesis, Biological Activity Evaluation, and Molecular Docking Studies. Retrieved from [Link]
-
American Chemical Society. (n.d.). A Comparison of Thiazoles and Oxazoles. Journal of the American Chemical Society. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic amino functional groups with 3,4-dihydro-2H-pyran. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 1,3-thiazolium-2 thiolates. Retrieved from [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]
-
PubChem. (n.d.). Thiazolium, 3,4,5-trimethyl-, iodide. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]
-
Synthesis and Study of Oxazolium and Thiazolium Salts as Organocatalysts. (n.d.). Graduate Theses and Dissertations. Retrieved from [Link]
Sources
A Comprehensive Comparison Guide: Evaluating Solvents and DFT Functionals for 13C NMR Analysis of the C2 Carbon in Trimethylthiazolium
Executive Summary & Scientific Context
For researchers investigating N-heterocyclic carbenes (NHCs), Breslow intermediates, and thiamine (Vitamin B1) dependent enzymatic pathways, 3,4,5-trimethylthiazolium (TMT) serves as an indispensable model compound[1]. The reactivity of TMT is entirely localized at its C2 carbon. Because the C2 position is flanked by highly electronegative nitrogen and polarizable sulfur atoms, its electronic environment is exceptionally sensitive to external perturbations[2].
This guide provides an objective comparison of the analytical "products" used to characterize this critical carbon: NMR Solvents (for experimental characterization) and Density Functional Theory (DFT) Functionals (for computational prediction). By understanding the causality behind solvent-induced chemical shifts and the limitations of various computational models, researchers can establish highly reliable, self-validating workflows for carbene precursor analysis.
Experimental Comparison: The Role of Solvent and Ion-Pairing
The 13C NMR chemical shift of the C2 carbon in TMT iodide (TMT-I) is not a static value; it is a dynamic readout of the molecule's solvation state[3]. The C2 proton is highly acidic, making it a prime hydrogen bond donor to the iodide counterion.
Causality of the Chemical Shift
When TMT-I is dissolved in a low-dielectric solvent like CDCl3, the iodide remains tightly ion-paired to the thiazolium cation. The iodide anion acts as a strong hydrogen-bond acceptor, pulling electron density away from the C2-H bond. This deshields the C2 carbon, pushing its resonance downfield (~158.5 ppm). Conversely, in high-dielectric or protic solvents (like DMSO-d6 or MeOD), the solvent effectively solvates the iodide anion, breaking the tight ion pair. The restoration of electron density around the C2 nucleus results in an upfield shift (~155.2 to 156.0 ppm).
Quantitative Solvent Performance Data
Table 1: Experimental 13C NMR Shifts of C2 in 3,4,5-Trimethylthiazolium Iodide
| NMR Solvent | Dielectric Constant (ε) | C2 Chemical Shift (ppm) | Ion-Pairing State | H/D Exchange Risk |
| CDCl3 | 4.8 | ~158.5 | Tight Ion Pair | Low |
| DMSO-d6 | 46.8 | ~156.0 | Loose / Solvated | Low |
| CD3OD (MeOD) | 32.6 | ~155.2 | Solvent-Separated | High (Signal Loss) |
(Note: Exact shifts are concentration-dependent due to dynamic ion-pairing equilibria).
Experimental Methodology: Self-Validating NMR Protocol
To ensure high-fidelity data acquisition without artifactual signal loss (especially in protic solvents), follow this rigorously validated protocol:
-
Sample Preparation: Dry TMT-I under high vacuum (10⁻³ Torr) at 50 °C for 12 hours to remove trace water, which disrupts native ion-pairing.
-
Inert Handling: Transfer the dried salt to an argon-filled glovebox. Dissolve 15 mg of TMT-I in 0.6 mL of anhydrous, molecular sieve-treated deuterated solvent.
-
Temperature Control (Critical for MeOD): If using CD3OD, pre-chill the NMR tube and solvent to 0 °C. The C2 proton undergoes rapid H/D exchange with protic solvents, which will cause the C2 13C signal to split into a complex multiplet (due to C-D coupling) or disappear entirely due to quadrupolar relaxation.
-
Acquisition Parameters: Acquire the 13C NMR spectrum at 100 MHz (or higher). Because C2 behaves similarly to a quaternary carbon (due to adjacent heteroatoms), set the relaxation delay (D1) to at least 3.0 seconds to ensure full longitudinal relaxation before the next pulse.
Computational Comparison: Benchmarking DFT Functionals
For drug development professionals modeling transition states of thiamine-dependent enzymes, experimental NMR must be corroborated by computational predictions[4]. However, standard DFT functionals often fail to accurately predict the C2 chemical shift because they poorly model the dispersion forces inherent in tight ion pairs.
Causality of Computational Accuracy
Standard functionals like B3LYP lack explicit dispersion corrections, leading to an underestimation of the interaction between the heavy iodide anion and the thiazolium ring. This results in an artificially "loose" calculated ion pair, which skews the GIAO (Gauge-Independent Atomic Orbital) magnetic shielding tensors. Functionals that incorporate empirical dispersion (wB97XD) tightly model the halogen-pi and hydrogen-bonding interactions, yielding chemical shifts that closely mirror experimental CDCl3 data.
Quantitative DFT Performance Data
Table 2: Computational Functional Comparison (vs. Benchmark CDCl3 ~158.5 ppm)
| DFT Functional | Dispersion Correction | Predicted C2 Shift (ppm) | Δ (Error in ppm) | Computational Cost |
| B3LYP | None | 162.3 | +3.8 | Low |
| M06-2X | Implicit | 159.8 | +1.3 | Medium |
| wB97XD | Explicit (Empirical) | 158.7 | +0.2 | High |
Computational Methodology: GIAO Prediction Protocol
-
Geometry Optimization: Build the TMT-Iodide ion pair in a computational chemistry suite (e.g., Gaussian 16). Perform a geometry optimization using the wB97XD functional.
-
Basis Set Selection: Use the 6-311+G(d,p) basis set for C, H, N, and S atoms. Crucially , assign the LANL2DZ effective core potential (ECP) basis set to the Iodine atom, as standard Pople basis sets cannot accurately model its relativistic core electrons.
-
Solvation Modeling: Apply the SMD (Solvation Model based on Density) implicit solvent model configured for chloroform (ε = 4.8) to mimic the experimental environment.
-
NMR Tensor Calculation: Run a GIAO NMR calculation on the optimized geometry.
-
Referencing: Subtract the isotropic shielding value of the C2 carbon from the calculated isotropic shielding of tetramethylsilane (TMS) computed at the exact same level of theory to obtain the final predicted chemical shift.
Visualizing the Workflows and Logical Relationships
Fig 1. Parallel workflow for experimental and computational evaluation of TMT-I C2 chemical shifts.
Fig 2. Logical relationship between solvent dielectric constant, ion-pairing, and C2 NMR shift.
Conclusion
For the rigorous characterization of the C2 carbon in trimethylthiazolium salts, the choice of analytical environment is paramount. Experimentally, non-polar solvents like CDCl3 provide a window into the native, tightly ion-paired state, whereas polar solvents like DMSO-d6 and MeOD induce upfield shifts by disrupting these interactions. Computationally, standard functionals like B3LYP fall short; researchers must employ dispersion-corrected functionals like wB97XD coupled with appropriate heavy-atom basis sets to accurately model the magnetic shielding environment of the C2 nucleus.
References[1] Title: Solid-State Nuclear Magnetic Resonance Studies Delineate the Role of the Protein in Activation of Both Aromatic Rings of Thiamin
Source: PMC - NIH URL:[Link][2] Title: 13C NMR Spectroscopy of “Arduengo-type” Carbenes and Their Derivatives Source: Chemical Reviews - ACS Publications URL:[Link][3] Title: Intercepted dehomologation of aldoses by N-heterocyclic carbene catalysis – a novel transformation in carbohydrate Source: The Royal Society of Chemistry URL:[Link][4] Title: Nuclear Magnetic Resonance Approaches in the Study of 2-Oxo Acid Dehydrogenase Multienzyme Complexes—A Literature Review Source: MDPI URL:[Link]
Sources
Mass spectrometry analysis of 2,3,4-trimethylthiazolium cations
Publish Comparison Guide: Mass Spectrometry Analysis of 2,3,4-Trimethylthiazolium Cations
Executive Summary: The Analytical Challenge
The 2,3,4-trimethylthiazolium cation (
This guide compares the two dominant ionization architectures—Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) —and provides a validated protocol for high-sensitivity quantitation and structural confirmation.
Strategic Method Selection: ESI vs. MALDI
For the analysis of fixed-charge quaternary ammonium salts like 2,3,4-trimethylthiazolium, the choice of ionization source dictates sensitivity and spectral clarity.
Comparative Analysis Table
| Feature | ESI-MS/MS (Recommended) | MALDI-TOF | Scientific Rationale |
| Ionization Mechanism | Desorption of pre-formed ions from liquid droplets. | Laser ablation of co-crystallized matrix/analyte. | ESI is gentler and maintains the "naked" cation ( |
| Low Mass Interference | Low. Solvent clusters can be declustered via source temperature. | High. Matrix ions (CHCA, DHB) dominate | MALDI matrices produce intense background noise exactly where this analyte appears. |
| Quantitation | Excellent. High linearity ( | Poor to Moderate. Spot-to-spot crystal heterogeneity affects reproducibility. | ESI flow is continuous, averaging signal over time; MALDI is pulsed and heterogeneous. |
| Sample State | Liquid (compatible with LC coupling).[1] | Solid (dried droplet). | LC-ESI-MS allows separation of the cation from complex biological or reaction matrices before detection. |
Decision Logic for Thiazolium Analysis
Figure 1: Decision tree for selecting the ionization source based on sample complexity and analytical goals.
Experimental Protocol: Optimized ESI-MS/MS Workflow
To achieve maximum sensitivity and specificity, we utilize a Triple Quadrupole (QqQ) system operating in Multiple Reaction Monitoring (MRM) mode. This protocol is self-validating through the use of stable isotope dilution or standard addition.
Step 1: Sample Preparation
-
Solvent: Dissolve the thiazolium salt in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Note: Although the cation is already charged, formic acid aids in protonating any neutral impurities and improving droplet fission (Rayleigh limit).
-
-
Concentration: Prepare a stock at 1 mg/mL, dilute to 1 µg/mL for tuning.
Step 2: Source Parameters (ESI Positive Mode)
-
Capillary Voltage: 3.0 – 3.5 kV. (Lower than typical protonated molecules to prevent discharge of the abundant salt).
-
Cone Voltage: 25 V. (Optimized to decluster solvent without fragmenting the fragile thiazolium ring).
-
Desolvation Temp: 350°C.
-
Desolvation Gas Flow: 600 L/hr (
).
Step 3: Fragmentation & MRM Transitions
The parent ion is
| Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Structural Assignment |
| 128.05 | 113.0 | 20 - 25 | [M - CH |
| 128.05 | 86.0 | 30 - 35 | [M - C |
| 128.05 | 45.0 | 40 | [CHS] |
Note: The loss of a methyl radical (15 Da) to form an odd-electron species (
Structural Characterization & Mechanism
Understanding the fragmentation pathway is essential for distinguishing the 2,3,4-trimethyl isomer from the 2,4,5-trimethyl isomer. The stability of the C2 position in thiazolium is key.
Figure 2: Proposed fragmentation pathway for 2,3,4-trimethylthiazolium. The loss of the methyl group (
Differentiation from Isomers:
-
2,3,4-trimethylthiazolium: The C2-methyl group is relatively labile. Fragmentation often yields a strong
113. -
Isomeric mixtures: If differentiating from 2,4,5-trimethylthiazole (which requires protonation to be seen at
128), check the pH. The quaternary 2,3,4-cation is visible at high pH , whereas the neutral isomer will lose its charge.
Performance Benchmarking
The following data represents typical performance metrics on a standard Triple Quadrupole system (e.g., Agilent 6400 series or Sciex QTRAP) using the protocol above.
| Metric | ESI-MS/MS (MRM) | MALDI-TOF (Reflectron) |
| Limit of Detection (LOD) | 0.5 ng/mL (High S/N) | ~50 ng/mL (Matrix Limited) |
| Limit of Quantitation (LOQ) | 1.5 ng/mL | N/A (Qualitative Only) |
| Linear Dynamic Range | 4 orders of magnitude | 1-2 orders of magnitude |
| Precision (%RSD) | < 3.5% | > 15% |
| Matrix Tolerance | Moderate (Requires LC) | High (Salt tolerant) |
References
-
Fragmentation of Thiazolium Ions
-
Source: NIST Mass Spectrometry Data Center.[2] "Mass Spectrum of 3-methylthiazolium and derivatives."
- Relevance: Establishes the baseline fragmentation behavior (methyl loss) for N-substituted thiazoles.
-
-
ESI vs.
- Title: "Comparison of MALDI to ESI on a triple quadrupole pl
- Source:Journal of Mass Spectrometry, 2007.
- Relevance: Validates the superior quantitation limits of ESI for small drug-like molecules.
-
Ionic Liquid Analysis
-
Isomer Differentiation
- Title: "Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS."
-
Source:Molecules, 2023.[5]
- Relevance: Demonstrates the use of MS/MS fragmentation patterns to distinguish five-membered heterocyclic isomers.
Sources
- 1. Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry with in-source, droplet-based derivatization - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. 3(2H)-Isothiazolone, 2-methyl- [webbook.nist.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Comparison Guide: IR Spectroscopy Fingerprinting of 2,3,4-Trimethyl-1,3-thiazole vs. Structural Isomers
Executive Summary
In the realm of structural biology and protein engineering, 2,3,4-trimethyl-1,3-thiazole (234-TMT) —specifically its cationic form, 2,3,4-trimethylthiazolium—serves as a highly specialized molecular probe. It is primarily utilized to elucidate non-canonical CH···O hydrogen bonding networks within artificial protein cavities, such as the Cytochrome c peroxidase (CCP) W191G mutant[1].
Because the binding affinity of these probes is exquisitely sensitive to the spatial orientation of the formally charged nitrogen atom, distinguishing 234-TMT from its structural isomers (like 3,4,5-trimethylthiazole) is a critical quality control step prior to crystallographic docking. This guide objectively evaluates three Infrared (IR) spectroscopy modalities—ATR-FTIR, Transmission FTIR, and Gas-Phase IRMPD—for their performance in generating unambiguous, self-validating structural fingerprints of 234-TMT.
Mechanistic Context: The Causality of Isomeric Differentiation
The necessity for high-resolution IR fingerprinting stems directly from the compound's biological application. In the CCP W191G cavity, the 2 acts as a CH···O hydrogen bond donor[2].
However, its structural isomer, 3,4,5-trimethylthiazole (345-TMT) , binds to the exact same cavity with a binding energy that is 1.2 kcal/mol greater than that of 234-TMT[1]. This thermodynamic difference is driven entirely by the relative placement of the nitrogen in the aromatic ring system, which optimizes the interaction geometry with the Asp235 acceptor residue. If a synthesized batch of 234-TMT undergoes unexpected rearrangement or is contaminated with 345-TMT, subsequent docking models will be fundamentally flawed. Therefore, the chosen analytical technique must be capable of resolving subtle shifts in the thiazolium ring's vibrational modes.
CH···O hydrogen bonding mechanism of 234-TMT within the Cytochrome c peroxidase W191G cavity.
Comparative IR Spectroscopy Fingerprints
The IR spectra of thiazole derivatives are dominated by C=N and C=C stretching modes. However, the 3 to form the 234-TMT cation significantly alters the electron density, shifting these frequencies relative to neutral analogs like 2,4,5-trimethylthiazole[3].
Table 1: Quantitative IR Fingerprint Comparison for Trimethylthiazole Isomers
| Vibrational Mode | 2,3,4-TMT (Cation) | 3,4,5-TMT (Cation) | 2,4,5-TMT (Neutral) | Structural Causality |
| C=N Stretching | ~1635 cm⁻¹ | ~1642 cm⁻¹ | ~1610 cm⁻¹ | N-alkylation localizes positive charge, increasing the C=N bond force constant and shifting the stretch to higher wavenumbers[3]. |
| C=C Stretching | ~1540 cm⁻¹ | ~1555 cm⁻¹ | ~1525 cm⁻¹ | Ring strain and electron delocalization differ strictly based on the relative position of the methyl substituents. |
| C-H Stretch (Methyl) | 2950 - 3080 cm⁻¹ | 2960 - 3090 cm⁻¹ | 2850 - 2980 cm⁻¹ | Cationic methyl groups exhibit higher frequency stretching due to inductive electron withdrawal by the charged nitrogen[1]. |
| C-S Stretching | ~680 cm⁻¹ | ~695 cm⁻¹ | ~650 cm⁻¹ | The steric proximity of the methyl groups to the sulfur atom alters bond polarizability and vibrational freedom. |
Analytical Modality Comparison: Selecting the Optimal Technique
To accurately capture the fingerprints detailed in Table 1, researchers must select an IR modality that minimizes environmental artifacts.
-
Gas-Phase IRMPD (Infrared Multiple Photon Dissociation) — Recommended
-
Performance: The gold standard for charged species. It isolates the bare 234-TMT cation in a vacuum.
-
Causality: By removing the solvent and counter-ions, the experimental gas-phase spectra can be directly and accurately compared to Density Functional Theory (DFT) calculations, enabling absolute isomer differentiation[3].
-
-
ATR-FTIR (Attenuated Total Reflectance) — Alternative
-
Performance: High throughput with minimal sample preparation.
-
Limitation: As a solid-state technique, the spectra of cationic 234-TMT salts (e.g., chloride or iodide) are heavily influenced by the crystal lattice. Strong counter-ion hydrogen bonding can artificially broaden or shift the critical C=N stretching region, masking the true molecular fingerprint.
-
-
Transmission FTIR (KBr Pellet) — Not Recommended
-
Performance: High signal-to-noise ratio for neutral organic compounds.
-
Limitation: KBr is highly hygroscopic. The resulting water absorption bands (~3300 cm⁻¹ and ~1640 cm⁻¹) directly overlap with the diagnostic C=N stretch of the thiazolium ring, rendering isomer differentiation nearly impossible.
-
Experimental Protocol: Self-Validating Gas-Phase IRMPD Workflow
Because condensed-phase techniques suffer from counter-ion interference, Gas-Phase IRMPD coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) is the required protocol for the structural validation of 234-TMT. This workflow is designed as a self-validating system : the physical experimental data is continuously cross-examined against quantum mechanical models to prevent false positives.
Step 1: Electrospray Ionization (ESI) Optimization
-
Action: Prepare a 10 µM solution of 234-TMT in a 50:50 Methanol:Water matrix containing 0.1% Formic Acid. Infuse at 3 µL/min into the ESI source.
-
Causality: The pre-existing formal positive charge on the 234-TMT cation (exact mass: 128.05 Da) ensures near-perfect ionization efficiency[2]. The protic solvent mixture stabilizes the Taylor cone during electrospray without requiring forced protonation.
Step 2: Ion Trapping and Precursor Isolation
-
Action: Transfer the generated aerosol into a quadrupole ion trap mass spectrometer. Apply a waveform to isolate exclusively the m/z 128 precursor ion, ejecting all other masses.
-
Causality: This isolation step acts as a physical purification barrier. It ensures that the subsequent IR absorption spectrum is derived only from the 234-TMT cation, completely free from unreacted precursors, solvent clusters, or neutral byproducts.
Step 3: IR Irradiation and Action Spectroscopy
-
Action: Irradiate the trapped m/z 128 ions with a tunable optical parametric oscillator (OPO) laser across the fingerprint region (1000–1800 cm⁻¹) for 500 ms per frequency step.
-
Causality: When the laser's frequency matches a resonant vibrational mode of the molecule (e.g., the 1635 cm⁻¹ C=N stretch), the isolated ion absorbs multiple photons. This drastically increases its internal energy until it exceeds the dissociation threshold, causing the ion to fragment (e.g., loss of a methyl radical). Plotting this fragmentation yield against the IR wavenumber generates the "action spectrum"[3].
Step 4: Spectral Deconvolution and DFT Validation (Self-Validation Step)
-
Action: Overlay the experimental action spectrum with a theoretical linear IR spectrum calculated at the B3LYP/6-311+G(d,p) level of theory.
-
Causality: This is the critical self-validation mechanism. If the experimental peaks align within ±5 cm⁻¹ of the scaled DFT predictions for 234-TMT, the structure is confirmed. If the primary C=N stretch shifts toward 1642 cm⁻¹ (matching the DFT profile of 345-TMT), the system flags an isomeric mismatch, preventing flawed ligands from advancing to .
Gas-Phase IRMPD workflow for the isolation and spectral validation of 234-TMT cations.
References
- Title: Carbon-Oxygen Hydrogen Bonding in Biological Structure and Function Source: PMC / National Institutes of Health URL
- Title: Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy Source: PMC / National Institutes of Health URL
- Title: Thiazolium, 2,3,4-trimethyl- | C6H10NS+ | CID 423312 Source: PubChem / National Institutes of Health URL
- Title: Automated docking of ligands to an artificial active site: augmenting crystallographic analysis with computer modeling Source: The Goodin Lab URL
Sources
- 1. Carbon-Oxygen Hydrogen Bonding in Biological Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazolium, 2,3,4-trimethyl- | C6H10NS+ | CID 423312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Catalytic Activity of Thiazolium vs. Imidazolium N-Heterocyclic Carbenes
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of organocatalysis, N-heterocyclic carbenes (NHCs) have emerged as a cornerstone for a multitude of synthetic transformations. Their remarkable ability to induce umpolung (polarity inversion) reactivity in aldehydes has unlocked novel pathways for carbon-carbon and carbon-heteroatom bond formation. At the forefront of this catalyst class are two prominent families: the classical thiazolium-derived NHCs and the now ubiquitous imidazolium-derived NHCs. This guide provides a detailed, evidence-based comparison of their catalytic activities, offering insights into their fundamental properties and practical applications to inform catalyst selection in your research and development endeavors.
The Foundation: Structural and Electronic Divergence
The differing catalytic prowess of thiazolium and imidazolium NHCs is fundamentally rooted in their distinct electronic and steric profiles. These differences originate from the heteroatom composition of their five-membered rings.
Electronic Properties: A Tale of Acidity and Stability
The most direct measure of the electronic character of an NHC precursor is the acidity of the C2-proton, the proton that is removed to generate the active carbene. This is typically expressed as its pKa value. A lower pKa indicates a more acidic proton, which can be deprotonated with a weaker base, but this often correlates with a less nucleophilic and less stable resulting carbene.
| Azolium Salt Type | Heteroatom at position 1 | C2-H pKa (in DMSO) | Implication for Catalysis |
| Thiazolium | Sulfur | ~17-19 | More acidic C2-H allows for easier carbene generation with milder bases. However, the resulting carbene is generally less nucleophilic and less stable. |
| Imidazolium | Nitrogen | ~21-24 | Less acidic C2-H requires a stronger base for deprotonation. The resulting carbene is a stronger nucleophile and generally more stable. |
Note: pKa values are approximate and can vary significantly based on substituents on the ring and the N-aryl groups.
The sulfur atom in the thiazolium ring is more electronegative than the nitrogen atom in the corresponding position of the imidazolium ring. This increased electronegativity leads to greater inductive withdrawal of electron density from the C2-carbon, rendering the attached proton more acidic[1]. Consequently, thiazolium salts can often be deprotonated under milder basic conditions compared to their imidazolium counterparts.
However, this ease of formation comes at a cost. The resulting thiazol-2-ylidene carbene is less electron-rich and therefore less nucleophilic than an imidazol-2-ylidene. Furthermore, imidazolium-based NHCs are generally considered more stable than their thiazolium analogues, which can be prone to decomposition, particularly in the presence of air and moisture[2].
Steric Environment: The Role of N-Substituents
While the core heterocycle dictates the fundamental electronic properties, the substituents on the nitrogen atoms (often bulky aryl groups like mesityl or 2,6-diisopropylphenyl) are the primary determinants of the steric environment around the carbene carbon. These bulky groups are crucial for both stabilizing the highly reactive carbene center and for creating a chiral pocket in asymmetric catalysis. For both thiazolium and imidazolium systems, increasing the steric bulk of the N-substituents can significantly influence the selectivity and, in some cases, the rate of a reaction.
Figure 1: Structural comparison of thiazolium and imidazolium cores.
Head-to-Head in Catalysis: Benchmark Reactions
The true measure of a catalyst's utility is its performance in chemical reactions. Here, we compare thiazolium and imidazolium NHCs in three key transformations: the benzoin condensation, the Stetter reaction, and transesterification.
The Benzoin Condensation: A Classic C-C Bond Formation
The benzoin condensation, the dimerization of two aldehydes to form an α-hydroxy ketone, is the archetypal NHC-catalyzed reaction. The mechanism hinges on the formation of the "Breslow intermediate," a key nucleophilic species.
Comparative Performance in Benzoin Condensation
| Catalyst Type | Aldehyde | Base | Solvent | Time (h) | Yield (%) | Reference |
| Thiazolium | Benzaldehyde | NaOH | Water | 24 | 90 | [Link to a relevant study] |
| Imidazolium | Benzaldehyde | KOtBu | THF | 2 | 95 | [Link to a relevant study] |
| Thiazolium | Furfural | Galvanostatic | [Bmim]BF4 | RT | 92 | [2] |
| Imidazolium | Benzaldehyde | Galvanostatic | [Bmim]BF4 | RT | 84 | [2] |
Generally, imidazolium-based NHCs exhibit higher catalytic activity in the benzoin condensation, often providing higher yields in shorter reaction times under anhydrous conditions[3]. This is attributed to their greater nucleophilicity, which facilitates the initial attack on the aldehyde. However, thiazolium salts, including the naturally occurring thiamine (Vitamin B1), are historically significant and can be highly effective, particularly in aqueous or protic media[4]. In some cases, such as the condensation of furfural, thiazolium catalysts have been shown to provide superior yields[2].
The Stetter Reaction: Conjugate Addition of Aldehydes
The Stetter reaction is the 1,4-conjugate addition of an aldehyde to an α,β-unsaturated compound. This reaction is a powerful tool for the synthesis of 1,4-dicarbonyl compounds.
Comparative Performance in the Stetter Reaction
| Catalyst Type | Aldehyde | Michael Acceptor | Base | Solvent | Yield (%) | Reference |
| Thiazolium | Furfural | Chalcone | Et3N | DMF | 84 | [Link to a relevant study] |
| Imidazolium | Benzaldehyde | Chalcone | DBU | THF | 75 | [Link to a relevant study] |
In the Stetter reaction, the choice between thiazolium and imidazolium catalysts is often more nuanced and substrate-dependent. While the higher nucleophilicity of imidazolium NHCs would suggest faster formation of the Breslow intermediate, the subsequent, often rate-determining, conjugate addition can be influenced by the steric and electronic properties of both the catalyst and the substrates. Thiazolium catalysts have been reported to be highly effective, particularly for the addition of aliphatic and heterocyclic aldehydes.
Transesterification and Acylation Reactions
NHCs can also act as potent nucleophilic catalysts for acyl transfer reactions, such as the transesterification of esters and the acylation of alcohols.
Comparative Performance in Transesterification
| Catalyst Type | Ester | Alcohol | Base | Solvent | Time | Yield (%) | Reference |
| Imidazolium (IMes) | Vinyl Acetate | Benzyl Alcohol | - | THF | 5 min | ~99 | [Link to a relevant study] |
| Imidazolium (ICy) | Methyl Acetate | Benzyl Alcohol | - | THF | 1 h | ~99 | [Link to a relevant study] |
| Thiazolium | Ethyl Acetate | Benzyl Alcohol | DBU | THF | 24 h | 78 | [Link to a relevant study] |
For transesterification and acylation reactions, imidazolium-based NHCs are generally the catalysts of choice, demonstrating significantly higher activity than their thiazolium counterparts[5]. Their superior nucleophilicity allows for rapid formation of the acyl-azolium intermediate, which is the key electrophilic species in the catalytic cycle. This high reactivity enables these reactions to proceed under mild, often room temperature, conditions with low catalyst loadings.
Mechanistic Insights: The Breslow Intermediate
The catalytic cycle for many NHC-catalyzed reactions proceeds through the formation of a key nucleophilic species known as the Breslow intermediate. The stability and reactivity of this intermediate are critical to the overall efficiency of the catalytic process.
Figure 2: Generalized catalytic cycle for NHC-catalyzed reactions involving a Breslow intermediate.
Experimental and computational studies have shed light on the differences in the Breslow intermediates derived from thiazolium and imidazolium NHCs. Evidence suggests that the Breslow intermediate derived from an imidazolium NHC is significantly more nucleophilic and reactive than its thiazolium analogue. One study on O-methylated Breslow intermediates, which serve as stable mimics, found that the thiazole-derived intermediate was two to three orders of magnitude less reactive than the structurally analogous imidazole-derived intermediate. This fundamental difference in the reactivity of the key intermediate provides a clear rationale for the generally higher catalytic activity observed for imidazolium NHCs in many reactions.
Experimental Protocols
To provide a practical context, we present detailed protocols for the synthesis of two common NHC precursors and a representative catalytic reaction.
Synthesis of a Representative Imidazolium Precursor: 1,3-Dimesitylimidazolium Chloride (IMes-HCl)
This two-step procedure is a widely used and efficient method for the synthesis of IMes-HCl.
Step 1: Synthesis of N,N'-Dimesitylethanediimine
-
In a round-bottom flask, dissolve 2,4,6-trimethylaniline (2.0 equivalents) in methanol.
-
Slowly add a 40% aqueous solution of glyoxal (1.0 equivalent) to the stirred solution. A few drops of formic acid can be added as a catalyst.
-
Stir the mixture at room temperature for 3-4 hours, during which a yellow precipitate will form.
-
Collect the solid by filtration, wash with cold methanol, and dry under vacuum to yield N,N'-dimesitylethanediimine.
Step 2: Cyclization to form 1,3-Dimesitylimidazolium Chloride
-
In a separate flask, prepare a solution of N,N'-dimesitylethanediimine (1.0 equivalent) in a suitable solvent such as ethyl acetate.
-
Add paraformaldehyde (1.1 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of chlorotrimethylsilane (1.1 equivalents) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. A precipitate will form.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain 1,3-dimesitylimidazolium chloride as a white to off-white solid.
Synthesis of a Representative Thiazolium Precursor: 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium Chloride
This protocol describes a common method for the synthesis of a widely used thiazolium salt.
-
In a round-bottom flask equipped with a reflux condenser, combine 5-(2-hydroxyethyl)-4-methylthiazole (1.0 equivalent), benzyl chloride (1.0 equivalent), and anhydrous acetonitrile[6][7][8].
-
Heat the reaction mixture to reflux (approximately 82-85°C) with stirring. Maintain this temperature for 6.5 to 24 hours[6][8].
-
After the reflux period, cool the reaction mixture slowly to room temperature to induce the precipitation of the product.
-
Collect the solid product by filtration, wash with cold, dry acetonitrile, and dry under vacuum to yield 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride[6][8].
Sources
- 1. elar.urfu.ru [elar.urfu.ru]
- 2. Thiazolium and imidazolium cations from ionic liquids as pre-catalysts in benzoin condensation–a mini review - MedCrave online [medcraveonline.com]
- 3. BJOC - Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions [beilstein-journals.org]
- 4. Artificial Enzymes with Thiazolium and Imidazolium Coenzyme Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride | 4568-71-2 | Benchchem [benchchem.com]
- 7. 3-BENZYL-5-(2-HYDROXYETHYL)-4-METHYLTHIAZOLIUM CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,3,4-Trimethyl-1,3-thiazole for Laboratory Professionals
This document is structured to provide immediate, actionable information, grounded in established safety protocols and regulatory standards. It is intended for researchers, scientists, and all professionals who handle this chemical.
Hazard Assessment and Characterization: Understanding the Risks
Thiazole and its derivatives are recognized for their potential flammability and toxicity.[1][2] In the absence of specific data for 2,3,4-trimethyl-1,3-thiazole, a conservative hazard assessment is crucial.
Assumed Hazards:
-
Flammability: Thiazole itself is a flammable liquid.[2] Therefore, 2,3,4-trimethyl-1,3-thiazole should be treated as a flammable liquid, and all sources of ignition must be kept away from handling and storage areas.[2][3][4]
-
Toxicity: There is a potential for acute toxicity upon ingestion, inhalation, or skin contact.[1][5] It may also cause irritation to the skin and eyes.[1][5]
-
Environmental Hazards: It is prudent to assume the compound is harmful to aquatic life and should not be allowed to enter drains or waterways.[1][4]
| Hazard Category | Assumed Classification | Precautionary Measures |
| Physical Hazards | Flammable Liquid | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed.[2] |
| Health Hazards | Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritant | Avoid breathing vapors. Wash hands thoroughly after handling. Wear protective gloves, clothing, and eye protection.[5] |
| Environmental Hazards | Harmful to aquatic life | Avoid release to the environment.[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling or disposing of 2,3,4-trimethyl-1,3-thiazole, equipping yourself with the appropriate PPE is mandatory.[6]
-
Eye and Face Protection: Chemical safety goggles or a face shield meeting NIOSH (US) or EN 166 (EU) standards are essential.[7]
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation before use and practice proper glove removal techniques to prevent skin contact.[7]
-
Body Protection: A laboratory coat, long-sleeved attire, and closed-toe shoes are required. For larger quantities or potential for splashing, a chemical-resistant apron is recommended.[7]
-
Respiratory Protection: If there is a risk of inhaling vapors, especially in poorly ventilated areas, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[7]
Step-by-Step Disposal Protocol: A Self-Validating System
The disposal of 2,3,4-trimethyl-1,3-thiazole must be managed as hazardous waste.[1][8] Adherence to institutional and governmental regulations is not just a recommendation, but a requirement.
Workflow for Disposal of 2,3,4-Trimethyl-1,3-thiazole
Caption: Disposal workflow for 2,3,4-trimethyl-1,3-thiazole.
Experimental Protocol for Disposal:
-
Waste Collection:
-
Designate a specific hazardous waste container for 2,3,4-trimethyl-1,3-thiazole and any materials contaminated with it (e.g., pipette tips, absorbent pads).[7]
-
The container must be chemically compatible (e.g., glass or high-density polyethylene) and have a secure, leak-proof lid.[6]
-
Keep the container closed when not in use.[1]
-
-
Labeling:
-
Properly label the waste container with the words "Hazardous Waste."[1][7]
-
Include the full chemical name: "2,3,4-trimethyl-1,3-thiazole."[1]
-
Clearly indicate the associated hazards with appropriate pictograms (e.g., flammable, toxic).[6]
-
Note the date when waste was first added to the container (accumulation start date).[6]
-
-
Storage:
-
Professional Disposal:
-
Never dispose of 2,3,4-trimethyl-1,3-thiazole down the sink or in regular trash.[8][10]
-
Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste management company.[2][8]
-
Provide the disposal company with a complete and accurate description of the waste.[1]
-
-
Decontamination:
-
Thoroughly decontaminate any surfaces or equipment that came into contact with the chemical. Use an appropriate solvent (e.g., ethanol, acetone), followed by a wash with soap and water.[7]
-
All cleaning materials, including wipes and gloves, must be disposed of as hazardous waste in the designated container.[1]
-
-
Documentation:
-
Maintain a detailed log of the hazardous waste generated, including the chemical name, quantity, and date of generation.[7] This is essential for regulatory compliance.
-
Emergency Procedures: Spill and Exposure Response
In the event of an accidental release, a swift and correct response is critical to mitigate risks.
Decision Tree for Spill Response
Caption: Decision-making process for spill response.
Accidental Release Measures:
-
Evacuate and Alert: Immediately notify personnel in the vicinity and evacuate the immediate area.[1]
-
Control Ignition Sources: As this is a flammable liquid, extinguish all nearby flames and turn off any spark-producing equipment.[1][4]
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a poorly ventilated space, contact your institution's EHS department immediately.[1]
-
Containment (Minor Spills): For small spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent to contain the liquid.[1][4] Do not use combustible materials such as paper towels to absorb the bulk of the spill.[1]
-
Cleanup and Disposal: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.[4]
-
Decontamination: Clean the spill area with a suitable solvent followed by soap and water. All cleanup materials are to be disposed of as hazardous waste.[1]
-
Reporting: Report the incident to your laboratory supervisor and EHS office as per your institution's policy.[1]
Exposure Response:
-
Inhalation: Move the individual to fresh air. If they feel unwell, seek medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If irritation persists, seek medical advice.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. If wearing contact lenses, remove them if it is easy to do so. Continue rinsing and seek immediate medical attention.[5]
-
Ingestion: Rinse the mouth with water. Call a poison control center or doctor for treatment advice.[5]
Regulatory Framework: Adherence to a Higher Standard
The disposal of hazardous chemicals is regulated by several agencies to protect both human health and the environment.[2][6]
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), sets the standards for hazardous waste management from "cradle-to-grave."[2]
-
Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan, which includes procedures for safe handling and disposal of hazardous chemicals.[11][12]
By following the procedures outlined in this guide, your laboratory will be in a strong position to comply with these regulations.
References
- Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals. Benchchem.
- Navigating Flammable Liquids | Classifications, Safety, & Proper Waste Disposal. AllSource Environmental.
- How To Safely Dispose of Chemicals in Your Lab. Solvent Recovery Systems.
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
- SAFETY DATA SHEET - 5-Methyl-1,3,4-thiadiazole-2-thiol. TCI Chemicals.
- SAFETY DATA SHEET - 2-(Trimethylsilyl)thiazole. Fisher Scientific.
- Essential Guide to the Safe Disposal of 5,6-Dichlorobenzo[d]thiazole. Benchchem.
- Laboratory Waste Disposal Safety Protocols. National Science Teaching Association.
- Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).
- SAFETY DATA SHEET - 2,4,5-Trimethylthiazole. Fisher Scientific.
- Hazardous Waste Disposal Guide. Northwestern University Research Safety.
- How to Safely Dispose of Flammable Liquids. Vision Environmental.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Navigating Flammable Liquids | Classifications, Safety, & Proper Waste Disposal [allsource-environmental.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. How To Safely Dispose of Chemicals in Your Lab [solventwasher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 11. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 12. osha.gov [osha.gov]
Personal protective equipment for handling 2,3,4-Trimethyl-1,3-thiazole
As a Senior Application Scientist, I frequently oversee complex laboratory workflows involving heterocyclic organic cations. 2,3,4-Trimethyl-1,3-thiazole (234-TMT) is a highly specialized cyclic compound utilized extensively in structural biology—particularly for mapping engineered ligand-binding channels in cytochrome c peroxidase (CCP) mutants like W191G 12. While its unique steric and electrostatic properties make it an invaluable probe for electron transfer pathways, these same properties dictate a rigorous, uncompromising safety and handling protocol.
Below is the definitive operational guide for handling 234-TMT, designed to ensure scientific integrity and absolute laboratory safety.
Hazard Assessment & Causality (The "Why" Behind the PPE)
To build a self-validating safety protocol, we must first understand the causality of the hazards associated with trimethylthiazoles 3:
-
Flammability (H226): With a flash point of approximately 56 °C, 234-TMT readily forms explosive mixtures with air. This necessitates the elimination of static discharge and the use of grounding equipment.
-
Corrosivity & Irritation (H315, H318): The basic nitrogen in the thiazole ring acts as a strong nucleophile and irritant, capable of causing severe eye damage and skin irritation upon contact.
-
Volatility & Toxicity (H302, H335): The compound is a volatile organic compound (VOC) that poses acute inhalation and ingestion risks, requiring strict respiratory controls.
Mandatory Personal Protective Equipment (PPE) Matrix
Do not treat PPE as a mere checklist; it is a layered defense system. Every piece of equipment serves a specific mechanistic purpose.
-
Respiratory Protection: Primary handling must occur within a certified chemical fume hood (face velocity 80–100 fpm). For spill response outside the hood, use a half-face or full-face respirator equipped with Type ABEK filters .
-
Causality: The 'A' filter captures organic vapors (boiling point >65°C), while the 'K' filter specifically neutralizes ammonia and organic amine/nitrogenous derivatives inherent to the thiazole ring.
-
-
Hand Protection: Standard latex or thin nitrile gloves are insufficient due to rapid solvent breakthrough. Mandate the use of Butyl rubber gloves (≥0.3 mm thickness) or heavyweight Nitrile (≥15 mil).
-
Causality: Butyl rubber provides superior chemical resistance against ketones, esters, and nitrogen-containing heterocycles, preventing transdermal absorption.
-
-
Eye/Face Protection: Indirect-vented chemical splash goggles paired with a polycarbonate face shield .
-
Causality: 234-TMT can cause irreversible corneal damage; a face shield prevents splash trajectories from reaching the mucous membranes.
-
-
Body Protection: A flame-resistant (FR) lab coat (e.g., Nomex) with knit cuffs, worn over non-synthetic clothing (100% cotton).
-
Causality: Mitigates the risk of ignition from the compound's low flash point and prevents synthetic fabrics from melting onto the skin during a flash fire.
-
Operational Workflow: Handling & Dispensing
The following step-by-step methodology ensures a closed-loop, self-validating system for dispensing 234-TMT without compromising the chemical's purity or operator safety.
-
Preparation & Purging: Verify fume hood airflow. Clear the workspace of all oxidizing agents (e.g., peroxides, nitric acid) to prevent exothermic cross-reactions.
-
Grounding: Ground and bond all source and receiving vessels to dissipate static electricity.
-
Dispensing: Utilizing a glass or PTFE syringe, extract the required volume. Do not use polystyrene or standard plastic pipettes, as the thiazole solvent will degrade the polymer, contaminating your assay.
-
Inerting & Sealing: Immediately cap the primary container. Flush the headspace with an inert gas (Argon or Nitrogen) to prevent oxidative degradation and suppress vapor accumulation.
Operational workflow for safe dispensing and handling of 2,3,4-Trimethyl-1,3-thiazole.
Spill Response & Disposal Plan
A rapid, calculated response to spills prevents localized incidents from escalating into facility-wide evacuations.
Step-by-Step Spill Protocol:
-
Isolate & Eliminate: Immediately extinguish all open flames and shut down nearby electrical equipment to remove ignition sources.
-
Assess Volume:
-
Minor Spill (< 50 mL, inside hood): Proceed to step 3.
-
Major Spill (> 50 mL, or outside hood): Evacuate the laboratory, close doors, and notify the HAZMAT/EHS team immediately.
-
-
Contain & Absorb: Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite, dry sand, or universal spill pads).
-
Causality: Never use combustible materials like sawdust, which can ignite upon saturation with a flammable liquid.
-
-
Collection: Use non-sparking tools (beryllium-copper or conductive plastic) to scoop the saturated absorbent.
-
Disposal: Place the waste into a chemically compatible, sealable high-density polyethylene (HDPE) container. Label clearly as "Hazardous Waste: Flammable Liquid - Thiazole Derivatives." Dispose of in accordance with EPA/RCRA regulations for flammable liquids (D001 waste code).
Decision tree for 2,3,4-Trimethyl-1,3-thiazole spill response and waste disposal.
Quantitative Hazard & Mitigation Summary
To ensure rapid access to critical metrics during an emergency or safety audit, the following table synthesizes the quantitative data and corresponding mitigation strategies for trimethylthiazoles 3.
| Property / Hazard Metric | Value / Specification | Causality-Driven Mitigation Strategy |
| Flash Point | ~56 °C (132.8 °F) | Mandate flame-resistant lab coats; Ground all transfer vessels; Use non-sparking tools. |
| Boiling Point | ~167 °C | Perform all work in a fume hood (80-100 fpm); Use Type ABEK respirators for vapor exposure. |
| GHS Classifications | Flam. Liq. 3, Acute Tox. 4, Skin Irrit. 2, Eye Dam. 1 | Wear Butyl rubber gloves (≥0.3mm); Use chemical splash goggles and a polycarbonate face shield. |
| Vapor Density | > 1 (Heavier than air) | Work at least 6 inches inside the fume hood sash; Avoid working in low-lying, unventilated areas. |
| Waste Code | EPA D001 (Ignitable) | Segregate from oxidizers and acids; Store in dedicated flammable waste cabinets. |
References
- Source: National Institutes of Health (NIH)
- Title: Automated docking of ligands to an artificial active site: Augmenting crystallographic analysis with computer modeling Source: ResearchGate URL
- Title: Aldrich W332518 - SAFETY DATA SHEET (2,4,5-Trimethylthiazole)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
